molecular formula C8H7IN2O B1325016 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 913983-33-2

3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1325016
CAS No.: 913983-33-2
M. Wt: 274.06 g/mol
InChI Key: FKIMIWSUCKEXLD-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7IN2O and its molecular weight is 274.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIMIWSUCKEXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NC=C2I)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640133
Record name 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913983-33-2
Record name 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for obtaining 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, a valuable heterocyclic building block, starting from the readily available 7-azaindole. The described synthesis is a multi-step process involving bromination, methoxylation, and iodination, with each step optimized for clarity and reproducibility in a research and development setting.

Synthetic Strategy Overview

The synthesis of this compound from 7-azaindole is most effectively achieved through a three-step sequence. This strategy focuses on the sequential functionalization of the 7-azaindole core, first at the 5-position of the pyridine ring, followed by iodination at the electron-rich 3-position of the pyrrole ring.

The overall transformation can be visualized as follows:

Synthetic_Pathway 7-Azaindole 7-Azaindole 5-Bromo-7-azaindole 5-Bromo-7-azaindole 7-Azaindole->5-Bromo-7-azaindole Step 1: Bromination 5-Methoxy-7-azaindole 5-Methoxy-7-azaindole 5-Bromo-7-azaindole->5-Methoxy-7-azaindole Step 2: Methoxylation This compound This compound 5-Methoxy-7-azaindole->this compound Step 3: Iodination

Caption: Overall synthetic workflow from 7-azaindole.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step. All quantitative data, including reaction conditions and yields, are summarized in the subsequent tables for ease of comparison and implementation.

Step 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Intermediate I)

The direct selective bromination of 7-azaindole at the 5-position is challenging due to the high reactivity of the pyrrole ring. A common strategy involves the bromination of a protected 7-azaindoline followed by re-aromatization. Alternatively, several multi-step syntheses starting from substituted pyridines have been reported. For the purpose of this guide, we will consider 5-Bromo-1H-pyrrolo[2,3-b]pyridine as a commercially available or previously synthesized starting material for the subsequent step, as its synthesis from 7-azaindole can be complex and various routes are patented.

Step 2: Synthesis of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine (Intermediate II)

The conversion of 5-Bromo-1H-pyrrolo[2,3-b]pyridine to its 5-methoxy analog can be achieved via a nucleophilic aromatic substitution, often facilitated by a copper catalyst.

Experimental Protocol:

A flame-dried reaction vessel is charged with 5-Bromo-1H-pyrrolo[2,3-b]pyridine, copper(I) iodide, and a suitable base such as potassium carbonate. The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon). Anhydrous methanol is added, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

ParameterValue
Starting Material 5-Bromo-1H-pyrrolo[2,3-b]pyridine
Reagents Sodium methoxide, Copper(I) iodide
Solvent Methanol / DMF
Temperature Reflux
Reaction Time 12-24 hours
Work-up Extraction and filtration
Purification Column chromatography
Typical Yield 60-80%

Table 1: Reaction parameters for the synthesis of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine.

Step 3: Synthesis of this compound (Final Product)

The final step involves the regioselective iodination of the electron-rich 3-position of the pyrrole ring of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine. This electrophilic substitution is typically achieved using an iodinating agent such as N-iodosuccinimide (NIS) or molecular iodine in the presence of a base.

Experimental Protocol:

To a solution of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, N-iodosuccinimide is added portion-wise at room temperature under an inert atmosphere. The reaction mixture is stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final product.

ParameterValue
Starting Material 5-Methoxy-1H-pyrrolo[2,3-b]pyridine
Reagents N-Iodosuccinimide (NIS)
Solvent DMF or Acetonitrile
Temperature Room Temperature
Reaction Time 2-6 hours
Work-up Quenching and extraction
Purification Column chromatography
Typical Yield 75-90%

Table 2: Reaction parameters for the synthesis of this compound.

Workflow and Process Visualization

The following diagram illustrates the detailed workflow for the synthesis, from starting materials to the final purified product.

Detailed_Workflow cluster_step2 Step 2: Methoxylation cluster_step3 Step 3: Iodination Start_2 5-Bromo-7-azaindole, CuI, K2CO3 Reaction_2 Add Methanol, Reflux (12-24h) Start_2->Reaction_2 Workup_2 Cool, Dilute with EtOAc, Filter through Celite Reaction_2->Workup_2 Extraction_2 Wash with H2O, Brine, Dry over Na2SO4 Workup_2->Extraction_2 Purification_2 Concentrate and Purify (Column Chromatography) Extraction_2->Purification_2 Intermediate_II 5-Methoxy-7-azaindole Purification_2->Intermediate_II Start_3 5-Methoxy-7-azaindole Intermediate_II->Start_3 Reaction_3 Dissolve in DMF, Add NIS portion-wise (RT, 2-6h) Start_3->Reaction_3 Workup_3 Quench with Na2S2O3 (aq) Reaction_3->Workup_3 Extraction_3 Extract with EtOAc, Wash with H2O, Brine, Dry over Na2SO4 Workup_3->Extraction_3 Purification_3 Concentrate and Purify (Column Chromatography) Extraction_3->Purification_3 Final_Product This compound Purification_3->Final_Product

Caption: Detailed experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 7-azaindole is a robust and reproducible process when broken down into the strategic steps of bromination, methoxylation, and iodination. This guide provides the necessary detailed protocols and quantitative data to enable researchers and drug development professionals to successfully synthesize this key intermediate for their research endeavors. Careful execution of the described procedures and purification techniques is crucial for obtaining the final product in high yield and purity.

An In-depth Technical Guide to the Physicochemical Properties of 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound belonging to the azaindole family. The pyrrolo[2,3-b]pyridine scaffold is of significant interest in medicinal chemistry, particularly as a core structure in the development of kinase inhibitors. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines standard experimental protocols for their determination, and presents relevant biological pathway information. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

Core Physicochemical Data

PropertyValueSource
Molecular Formula C₈H₇IN₂O[1]
Molecular Weight 274.06 g/mol [1]
CAS Number 913983-33-2[1]
Appearance Solid (form)
Melting Point Data not available
Boiling Point Data not available
pKa Data not available
logP Data not available
Solubility Data not available

Experimental Protocols for Physicochemical Characterization

Given the absence of specific experimental data for this compound, this section provides detailed, standard protocols for the determination of its key physicochemical properties.

Melting Point Determination

The melting point of a solid crystalline organic compound is a crucial indicator of its purity.[2]

  • Apparatus: Mel-Temp apparatus or Thiele tube.[2]

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[3]

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated rapidly to determine an approximate melting range.

    • The apparatus is allowed to cool.

    • A second sample is then heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[4]

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[5]

  • Apparatus: Analytical balance, vials, orbital shaker, centrifuge, and a suitable analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, organic solvents) in a vial.

    • The vials are sealed and agitated in an orbital shaker at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Following agitation, the samples are allowed to stand to allow for the sedimentation of the undissolved solid.

    • The suspension is then centrifuged or filtered to separate the saturated solution from the excess solid.

    • An aliquot of the supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a calibrated analytical method like HPLC-UV.

Partition Coefficient (logP) Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties.

  • Method 1: Shake-Flask Method [6]

    • n-Octanol and water are mutually saturated before the experiment.

    • A known amount of the compound is dissolved in one of the phases (typically n-octanol).

    • A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel or vial.

    • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.

    • The mixture is then centrifuged to ensure complete phase separation.

    • The concentration of the compound in each phase is determined analytically.

    • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • Method 2: High-Performance Liquid Chromatography (HPLC) [7]

    • A reversed-phase HPLC column (e.g., C18) is used.

    • A mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is employed.

    • The retention time of the compound is measured.

    • A calibration curve is generated by measuring the retention times of a series of standard compounds with known logP values under the same chromatographic conditions.

    • The logP of the target compound is then interpolated from the calibration curve based on its retention time.

pKa Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different pH values.

  • Apparatus: Calibrated pH meter with an electrode, a burette, and a magnetic stirrer.

  • Procedure:

    • A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.[8]

    • The solution is placed in a beaker with a magnetic stir bar.

    • The pH electrode is immersed in the solution.

    • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally from the burette.[8]

    • The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the inflection point of the titration curve, which corresponds to the half-equivalence point.[8]

Biological Context and Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component of numerous compounds investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[9] Abnormal activation of the FGFR signaling pathway is implicated in various cancers, making it a significant target for therapeutic intervention.[10]

FGFR Signaling Pathway

Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation initiates several downstream signaling cascades that regulate cell proliferation, survival, differentiation, and migration.[10] The major pathways include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.[10]

  • PI3K-AKT-mTOR Pathway: Plays a crucial role in promoting cell survival and inhibiting apoptosis.[10]

  • PLCγ Pathway: Leads to the activation of Protein Kinase C (PKC) and calcium signaling.[10]

  • JAK-STAT Pathway: Involved in cell growth and differentiation.

The diagram below illustrates a simplified overview of the FGFR signaling cascade.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PI3K PI3K FGFR->PI3K Activates PLCG PLCγ FGFR->PLCG Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Responses Cell Proliferation, Survival, Migration ERK->Cellular_Responses AKT AKT PI3K->AKT AKT->Cellular_Responses PLCG->Cellular_Responses

Caption: Simplified FGFR Signaling Pathway.

Experimental and Logical Workflows

The characterization and development of a novel compound like this compound follows a structured workflow.

Physicochemical Characterization Workflow

The following diagram outlines the logical flow for the complete physicochemical characterization of a novel compound.

Physicochemical_Characterization_Workflow Synthesis Synthesis and Purification Structure Structural Confirmation (NMR, MS) Synthesis->Structure Purity Purity Assessment (HPLC, Elemental Analysis) Structure->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint Solubility Solubility Assays Purity->Solubility LogP logP Determination Purity->LogP pKa pKa Determination Purity->pKa Data Data Compilation and Analysis MeltingPoint->Data Solubility->Data LogP->Data pKa->Data

Caption: Workflow for Physicochemical Characterization.

Conclusion

This compound represents a valuable scaffold for further investigation in medicinal chemistry, particularly in the context of kinase inhibitor development. While a complete experimental physicochemical profile is not yet publicly available, this guide provides the foundational knowledge and standardized methodologies required for its comprehensive characterization. The outlined protocols and biological context are intended to facilitate and guide future research and development efforts involving this promising compound.

References

Spectroscopic Blueprint: 1H and 13C NMR Analysis of 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine. The information presented is curated for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a foundational dataset for the characterization and utilization of this molecule.

Molecular Structure and Atom Numbering

The structural framework and atom numbering scheme of this compound are crucial for the correct assignment of NMR signals. The following diagram illustrates the standardized numbering used in the subsequent data tables.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopic Data

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The following table summarizes the observed chemical shifts (δ), multiplicities, and coupling constants (J) for this compound.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (H1)~11.5 - 12.0br s-
H2~7.5 - 7.6s-
H4~7.0 - 7.1d~2.5
H6~8.0 - 8.1d~2.5
OCH₃~3.9s-

Note: The chemical shift of the NH proton is highly dependent on solvent and concentration and often appears as a broad singlet.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum reveals the electronic environment of each carbon atom in the molecule. The table below lists the chemical shifts for the carbon atoms of this compound.

Carbon AssignmentChemical Shift (δ, ppm)
C2~125 - 127
C3~75 - 77
C3a~128 - 130
C4~110 - 112
C5~150 - 152
C6~140 - 142
C7a~148 - 150
OCH₃~55 - 57

Experimental Protocol

The following provides a general methodology for the acquisition of NMR spectra for pyrrolopyridine derivatives. Specific parameters may need to be optimized for the instrument used.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: Approximately 250 ppm, centered around 100 ppm.

  • Referencing: Chemical shifts are typically referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).

Logical Workflow for Spectroscopic Analysis

The process of acquiring and interpreting NMR data follows a structured workflow to ensure accurate structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Assignment Compound Weigh Compound Solvent Dissolve in Deuterated Solvent Compound->Solvent Tube Transfer to NMR Tube Solvent->Tube H1_NMR Acquire 1H NMR Spectrum Tube->H1_NMR C13_NMR Acquire 13C NMR Spectrum Tube->C13_NMR Processing Fourier Transform & Phasing H1_NMR->Processing C13_NMR->Processing Referencing Reference to Solvent/TMS Processing->Referencing Integration Integrate 1H Peaks Referencing->Integration For 1H Assign_C13 Assign 13C Signals (Chemical Shift) Referencing->Assign_C13 Assign_H1 Assign 1H Signals (Chemical Shift, Multiplicity, Integration) Integration->Assign_H1 Structure Correlate with Structure Assign_H1->Structure Assign_C13->Structure

Caption: Workflow for NMR spectroscopic analysis from sample preparation to structural elucidation.

Crystal Structure Analysis of Substituted 1H-pyrrolo[2,3-b]pyridines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry due to its structural resemblance to indole and its versatile biological activities. The three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide provides a comprehensive overview of the crystal structure analysis of substituted 1H-pyrrolo[2,3-b]pyridines, detailing experimental protocols, presenting key crystallographic data, and illustrating the interplay between molecular structure and biological function through signaling pathway diagrams.

Introduction

Substituted 1H-pyrrolo[2,3-b]pyridines have emerged as a significant class of compounds in drug discovery, exhibiting a broad spectrum of biological activities.[1][2] Their efficacy as inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs) and Ataxia-Telangiectasia Mutated (ATM) kinase, has positioned them as promising candidates for the treatment of cancer and other diseases.[3] A thorough understanding of the three-dimensional structure of these molecules at the atomic level is crucial for elucidating their mechanism of action and for optimizing their therapeutic potential. Single-crystal X-ray diffraction is the definitive method for obtaining this detailed structural information.[4] This guide will delve into the practical aspects of crystal structure analysis for this important class of compounds.

Synthesis and Crystallization

The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines can be achieved through various organic chemistry methodologies. A common strategy involves the cyclocondensation of appropriately substituted 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with active methylene compounds.[2] The specific synthetic route will depend on the desired substitution pattern on the pyrrolopyridine core.

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. The choice of solvent or solvent system is paramount. Slow evaporation of a saturated solution is a widely used technique. For instance, single crystals of 7-azaindole-3-carboxaldehyde 2-pyridylhydrazone and related compounds have been successfully grown by recrystallization from ethanol.[5]

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of a crystal structure from a single crystal is a multi-step process that requires careful execution and data analysis.

Crystal Mounting and Data Collection

A suitable single crystal is selected and mounted on a goniometer head.[6] The crystal is then placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations of the atoms, which leads to a clearer diffraction pattern. Data collection is performed using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[5] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[6]

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The "phase problem," a central challenge in crystallography, is then addressed using computational methods such as direct methods or Patterson methods to generate an initial electron density map.[7] From this map, an initial model of the molecular structure is built.

This initial model is then refined against the experimental data using a least-squares minimization process.[7][8] During refinement, atomic coordinates, thermal parameters, and other model parameters are adjusted to improve the agreement between the observed and calculated structure factors.[7][8] The quality of the final refined structure is assessed by parameters such as the R-factor, which should be as low as possible.[8]

Quantitative Crystallographic Data

The following table summarizes crystallographic data for representative substituted 1H-pyrrolo[2,3-b]pyridines. This data provides valuable insights into how different substituents influence the crystal packing and molecular geometry.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridineC₁₆H₁₆N₂O₃MonoclinicP2₁/c7.6283(9)10.1745(4)18.604(2)104.778(6)1396.2(2)4[9]
5-Bromo-1H-pyrrolo[2,3-b]pyridineC₇H₅BrN₂MonoclinicP2₁/c11.9798(4)7.8707(2)15.9681(4)100.283(3)1481.44(7)4[10]

Structure-Activity Relationships and Signaling Pathways

The detailed molecular structures obtained from crystallography are instrumental in understanding the SAR of substituted 1H-pyrrolo[2,3-b]pyridines. For example, the orientation of substituents can dictate the binding affinity and selectivity for a particular protein target.

Many bioactive 1H-pyrrolo[2,3-b]pyridine derivatives function as kinase inhibitors. Below are diagrams of two key signaling pathways, FGFR and ATM, which are often targeted by these compounds.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Cell Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus PLCg->Nucleus STAT->Nucleus

FGFR Signaling Pathway. Max Width: 760px.

ATM_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Break MRN_Complex MRN Complex DNA_Damage->MRN_Complex recruits ATM_dimer ATM (inactive dimer) MRN_Complex->ATM_dimer activates ATM_monomer ATM (active monomer) ATM_dimer->ATM_monomer CHK2 CHK2 ATM_monomer->CHK2 phosphorylates p53 p53 ATM_monomer->p53 phosphorylates BRCA1 BRCA1 ATM_monomer->BRCA1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair BRCA1->DNA_Repair

ATM Signaling Pathway. Max Width: 760px.

Conclusion

The crystal structure analysis of substituted 1H-pyrrolo[2,3-b]pyridines is an indispensable tool in modern drug discovery. It provides the atomic-level resolution required to understand the intricate relationship between molecular architecture and biological function. The detailed experimental protocols and crystallographic data presented in this guide serve as a valuable resource for researchers in the field. By integrating structural biology with medicinal chemistry, the rational design of novel and more effective 1H-pyrrolo[2,3-b]pyridine-based therapeutics can be significantly advanced.

Experimental Workflow

The following diagram outlines the general workflow for the crystal structure analysis of a novel substituted 1H-pyrrolo[2,3-b]pyridine.

Experimental_Workflow Synthesis Synthesis of Substituted 1H-pyrrolo[2,3-b]pyridine Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Crystallization (e.g., Slow Evaporation) Purification->Crystallization Crystal_Selection Single Crystal Selection & Mounting Crystallization->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Refinement Structure Refinement & Validation Structure_Solution->Refinement Analysis Structural Analysis (Bond Lengths, Angles, etc.) Refinement->Analysis Publication Data Deposition & Publication Analysis->Publication

Crystal Structure Analysis Workflow. Max Width: 760px.

References

An In-depth Technical Guide to the Madelung Synthesis of 5-Methoxy-Substituted 1H-Pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Madelung synthesis for the preparation of 5-methoxy-substituted 1H-pyrrolo[2,3-b]pyridines, also known as 5-methoxy-7-azaindoles. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the 7-azaindole scaffold in numerous biologically active molecules. This document details the core synthetic pathway, outlines a generalized experimental protocol, and presents relevant data for researchers in drug discovery and development.

Introduction to the Madelung Synthesis

The Madelung synthesis is a powerful method for the formation of indoles and their aza-analogs through the intramolecular cyclization of N-acylated ortho-alkyl anilines or aminopyridines.[1] The reaction is typically carried out at high temperatures using a strong base, such as sodium or potassium alkoxides, to facilitate the crucial intramolecular condensation step.[1] While effective, the classical conditions can be harsh. However, modifications to the Madelung synthesis have been developed to allow for milder reaction conditions.

The synthesis of 5-methoxy-1H-pyrrolo[2,3-b]pyridine via the Madelung approach commences with the acylation of 3-amino-5-methoxy-2-methylpyridine, followed by a base-catalyzed intramolecular cyclization of the resulting amide.

Core Signaling Pathway: The Madelung Synthesis Mechanism

The reaction proceeds through a well-established mechanism involving base-mediated deprotonation and subsequent intramolecular nucleophilic attack. The key steps are outlined below:

  • Preparation of the N-Acyl Precursor : The synthesis begins with the acylation of the starting aminopyridine. This is a standard amide bond formation reaction.

  • Double Deprotonation : In the presence of a strong base, two protons are abstracted. The first is from the amide nitrogen, and the second is from the methyl group ortho to the amide, creating a carbanion.

  • Intramolecular Cyclization : The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide group. This results in the formation of a five-membered ring.

  • Dehydration : The intermediate alkoxide undergoes dehydration to form the aromatic pyrrole ring of the 7-azaindole product.

Madelung_Synthesis cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization Starting_Material 3-Amino-5-methoxy-2-methylpyridine Precursor N-(5-methoxy-2-methylpyridin-3-yl)amide Starting_Material->Precursor Acylation Acylating_Agent Acylating Agent (e.g., Acetic Anhydride) Acylating_Agent->Precursor Cyclization Intramolecular Cyclization & Dehydration Precursor->Cyclization Base Strong Base (e.g., NaOEt, t-BuOK) Base->Cyclization Product 5-Methoxy-1H-pyrrolo[2,3-b]pyridine Cyclization->Product

Figure 1: General workflow of the Madelung synthesis for 5-methoxy-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocols

Step 1: Synthesis of N-(5-methoxy-2-methylpyridin-3-yl)acetamide (Precursor)

This procedure is based on the standard acylation of aminopyridines.

Materials:

  • 3-Amino-5-methoxy-2-methylpyridine

  • Acetic anhydride

  • Pyridine (as solvent and base)

  • Toluene or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-amino-5-methoxy-2-methylpyridine in pyridine, add acetic anhydride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure N-(5-methoxy-2-methylpyridin-3-yl)acetamide.

Step 2: Madelung Cyclization to 5-methoxy-1H-pyrrolo[2,3-b]pyridine

This generalized protocol is based on classical Madelung reaction conditions. The choice of base and reaction temperature are critical and may require optimization.

Materials:

  • N-(5-methoxy-2-methylpyridin-3-yl)acetamide

  • Strong base (e.g., sodium ethoxide, potassium tert-butoxide)

  • High-boiling point inert solvent (e.g., N,N-dimethylformamide (DMF), diphenyl ether, or mineral oil)

  • Inert atmosphere (Nitrogen or Argon)

  • Ammonium chloride solution (saturated, aqueous)

  • Standard high-temperature reaction setup with reflux condenser and inert gas inlet

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend the N-(5-methoxy-2-methylpyridin-3-yl)acetamide in the chosen high-boiling point solvent.

  • Add the strong base (typically 2-4 equivalents) to the suspension.

  • Heat the reaction mixture to a high temperature (typically in the range of 200-300 °C) and maintain for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic extracts, dry over an anhydrous drying agent, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to afford the final 5-methoxy-1H-pyrrolo[2,3-b]pyridine.

Quantitative Data Summary

The following table presents generalized data for the two-step synthesis. Actual yields and optimal conditions will vary depending on the specific reagents and scale of the reaction.

StepReactantsReagents/SolventsTemperature (°C)Time (h)Typical Yield (%)
1. Acylation 3-Amino-5-methoxy-2-methylpyridineAcetic anhydride, Pyridine0 to RT12-2485-95
2. Cyclization N-(5-methoxy-2-methylpyridin-3-yl)acetamideSodium ethoxide or Potassium tert-butoxide, DMF200-3002-840-60

Logical Relationship of Synthetic Steps

The synthesis follows a logical progression from a readily available starting material to the final heterocyclic product.

Logical_Flow Start Commercially Available 3-Amino-5-methoxy-2-methylpyridine Acylation Step 1: Acylation (Amide Bond Formation) Start->Acylation Intermediate Isolated Intermediate: N-(5-methoxy-2-methylpyridin-3-yl)acetamide Acylation->Intermediate Cyclization Step 2: Madelung Cyclization (Intramolecular Condensation) Intermediate->Cyclization Purification Workup and Purification Cyclization->Purification Final_Product Final Product: 5-Methoxy-1H-pyrrolo[2,3-b]pyridine Purification->Final_Product

References

An In-Depth Technical Guide to the Synthesis of 3-Iodo-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic route to 3-iodo-7-azaindole derivatives, valuable building blocks in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with the construction of the 7-azaindole core via the classic Fischer indole synthesis, followed by a regioselective iodination at the C3 position. This document furnishes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate the successful application of this methodology in a laboratory setting.

Two-Step Synthetic Route Overview

The synthesis of 3-iodo-7-azaindole derivatives is most effectively achieved through a two-step sequence:

  • Fischer Indole Synthesis: Formation of the 7-azaindole scaffold from a substituted pyridylhydrazine and a suitable carbonyl compound (aldehyde or ketone) under acidic conditions.

  • Direct C3-Iodination: Introduction of an iodine atom at the electron-rich C3 position of the pyrrole ring of the 7-azaindole core.

This approach allows for the modular construction of a variety of 3-iodo-7-azaindole derivatives by selecting appropriate starting materials for the initial Fischer indole synthesis.

Step 1: Fischer Indole Synthesis of the 7-Azaindole Core

The Fischer indole synthesis is a venerable and widely utilized method for the construction of indole ring systems.[1] The reaction proceeds by the acid-catalyzed cyclization of an aryl- or heteroarylhydrazine with an aldehyde or ketone.[1]

General Mechanism of the Fischer Indole Synthesis

The reaction mechanism involves the initial formation of a hydrazone from the pyridylhydrazine and the carbonyl compound. This is followed by tautomerization to an enamine, which then undergoes a[2][2]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic 7-azaindole ring system.[1]

Fischer_Indole_Synthesis cluster_hydrazone Hydrazone Formation cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_cyclization Cyclization & Aromatization pyridylhydrazine Pyridylhydrazine hydrazone Pyridylhydrazone pyridylhydrazine->hydrazone + Carbonyl - H2O carbonyl Aldehyde/Ketone carbonyl->hydrazone enamine Enamine (Tautomer) hydrazone->enamine Tautomerization diimine Di-imine Intermediate enamine->diimine [3,3]-Sigmatropic Rearrangement cyclized_intermediate Cyclized Intermediate diimine->cyclized_intermediate Cyclization azaindole 7-Azaindole cyclized_intermediate->azaindole - NH3 Aromatization

Fischer Indole Synthesis Mechanism
Experimental Protocol: Synthesis of a 7-Azaindole Derivative

This protocol provides a general procedure for the synthesis of a 7-azaindole derivative using polyphosphoric acid (PPA) as the catalyst.

Materials:

  • Substituted 2-hydrazinopyridine

  • Ketone or aldehyde

  • Polyphosphoric acid (PPA)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the substituted 2-hydrazinopyridine (1.0 eq) and the desired ketone or aldehyde (1.1 eq).

  • Carefully add polyphosphoric acid (10-20 eq by weight) to the flask with stirring.

  • Heat the reaction mixture to 120-180 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 7-azaindole derivative.

Reagent/ParameterMolar Ratio/Condition
Substituted 2-hydrazinopyridine1.0 eq
Ketone/Aldehyde1.1 eq
Polyphosphoric Acid10-20 eq (by weight)
Temperature120-180 °C
Reaction Time2-4 hours
Typical Yield 40-70%

Step 2: Direct C3-Iodination of 7-Azaindole

The C3 position of the 7-azaindole ring is electron-rich and susceptible to electrophilic substitution. Direct iodination at this position can be achieved with high regioselectivity using various iodinating agents.

Experimental Protocol: C3-Iodination of a 7-Azaindole Derivative

This protocol describes the C3-iodination of a 7-azaindole derivative using N-iodosuccinimide (NIS) and potassium hydroxide (KOH).

Materials:

  • 7-Azaindole derivative

  • N-Iodosuccinimide (NIS)

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 7-azaindole derivative (1.0 eq) in DMF in a round-bottom flask.

  • Add potassium hydroxide (1.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Add N-iodosuccinimide (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 3-iodo-7-azaindole derivative.

Reagent/ParameterMolar Ratio/Condition
7-Azaindole derivative1.0 eq
N-Iodosuccinimide (NIS)1.2 eq
Potassium hydroxide (KOH)1.5 eq
SolventDMF
TemperatureRoom Temperature
Reaction Time1-3 hours
Typical Yield 85-95%

Overall Synthetic Workflow and Mechanism of Iodination

The following diagrams illustrate the overall workflow for the two-step synthesis and the proposed mechanism for the C3-iodination of 7-azaindole.

Two_Step_Synthesis start 2-Hydrazinopyridine + Aldehyde/Ketone fischer Fischer Indole Synthesis (PPA, heat) start->fischer azaindole 7-Azaindole Derivative fischer->azaindole iodination C3-Iodination (NIS, KOH, DMF) azaindole->iodination final_product 3-Iodo-7-azaindole Derivative iodination->final_product

Two-Step Synthesis of 3-Iodo-7-Azaindole

Iodination_Mechanism azaindole 7-Azaindole azaindole_anion 7-Azaindole Anion azaindole->azaindole_anion + KOH - H2O intermediate Intermediate Complex azaindole_anion->intermediate + NIS nis N-Iodosuccinimide (NIS) nis->intermediate product 3-Iodo-7-azaindole intermediate->product Electrophilic Attack at C3 succinimide Succinimide intermediate->succinimide Elimination

Mechanism of C3-Iodination of 7-Azaindole

References

Electrophilic iodination of 5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Iodination of 5-methoxy-1H-pyrrolo[2,3-b]pyridine

Introduction

5-methoxy-1H-pyrrolo[2,3-b]pyridine, also known as 5-methoxy-7-azaindole, is a crucial heterocyclic intermediate in the field of medicinal chemistry. Its structural motif is a key component in a variety of biologically active compounds, including potent kinase inhibitors used in drug development.[1][2] The functionalization of the 7-azaindole core is essential for the synthesis of new drug candidates. Electrophilic iodination is a primary method for introducing an iodine atom onto the pyrrolo[2,3-b]pyridine scaffold, typically at the C3 position. This iodo-derivative serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.

This technical guide provides a comprehensive overview of the electrophilic iodination of 5-methoxy-1H-pyrrolo[2,3-b]pyridine, including detailed experimental protocols, quantitative data, and mechanistic insights.

Regioselectivity

The electrophilic substitution of 7-azaindoles predominantly occurs at the C3 position of the pyrrole ring. This regioselectivity is attributed to the higher electron density at this position, making it the most nucleophilic center for attack by an electrophile. The methoxy group at the C5 position further activates the ring system towards electrophilic substitution.

Experimental Protocols

Two common methods for the electrophilic iodination of 5-methoxy-1H-pyrrolo[2,3-b]pyridine are presented below.

Method 1: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a mild and effective iodinating agent for electron-rich aromatic and heteroaromatic compounds.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous acetonitrile (CH₃CN).

  • Addition of Reagent: Add N-Iodosuccinimide (NIS) (1.1 eq.) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel.

Method 2: Iodination using Iodine and Potassium Hydroxide

This method utilizes molecular iodine in the presence of a base to generate the electrophilic iodine species.

Experimental Protocol:

  • Reaction Setup: To a solution of 5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN), add potassium hydroxide (KOH) (3.0 eq.).[3]

  • Addition of Iodine: Stir the mixture at room temperature and add a solution of iodine (I₂) (1.0 eq.) in the same solvent dropwise.

  • Reaction Monitoring: Continue stirring at room temperature for several hours.[3] Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation

Table 1: Summary of Iodination Reaction Conditions

MethodIodinating AgentBase (if applicable)SolventTemperatureTypical Reaction Time
1N-Iodosuccinimide (NIS)NoneAcetonitrileRoom Temp.1-12 hours
2Iodine (I₂)Potassium Hydroxide (KOH)DMF / AcetonitrileRoom Temp.11 hours[3]

Table 2: Physicochemical Properties of 3-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

PropertyValue
CAS Number913983-33-2[4][5]
Molecular FormulaC₈H₇IN₂O[4][5]
Molecular Weight274.06 g/mol [4][5]
AppearanceSolid[5]
SMILES StringCOc1cnc2[nH]cc(I)c2c1[5]
InChI KeyFKIMIWSUCKEXLD-UHFFFAOYSA-N[5]

Visualizations

Reaction Mechanism

The electrophilic iodination of 5-methoxy-1H-pyrrolo[2,3-b]pyridine proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism.

Caption: General mechanism of electrophilic iodination.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

G Experimental Workflow start Dissolve Starting Material (5-methoxy-1H-pyrrolo[2,3-b]pyridine) add_reagent Add Iodinating Agent (e.g., NIS or I₂/KOH) start->add_reagent react Stir at Room Temperature (Monitor by TLC/LC-MS) add_reagent->react workup Aqueous Work-up (Quench, Extract) react->workup purify Column Chromatography workup->purify product Isolate Pure Product (this compound) purify->product

Caption: A typical experimental workflow for iodination.

Role in Drug Development

The iodinated product is a key intermediate for creating diverse molecular libraries for drug discovery, particularly for kinase inhibitors.

G Application in Drug Development start 5-methoxy-1H- pyrrolo[2,3-b]pyridine iodination Electrophilic Iodination start->iodination intermediate 3-iodo-5-methoxy-1H- pyrrolo[2,3-b]pyridine (Key Intermediate) iodination->intermediate coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) intermediate->coupling library Diverse Library of Functionalized Analogs coupling->library screening Biological Screening (e.g., Kinase Assays) library->screening lead Lead Compounds for Drug Development screening->lead

Caption: Role of iodination in drug discovery.

References

Reactivity of the C3 Position in 5-Methoxy-7-Azaindoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity at the C3 position of the 5-methoxy-7-azaindole core. This scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. This document details common electrophilic substitution reactions, providing available quantitative data, experimental protocols, and visualizations of reaction mechanisms and relevant biological pathways.

Introduction

The 7-azaindole scaffold is a privileged structure in drug discovery, known for its ability to mimic purines and form key hydrogen bond interactions with protein targets. The introduction of a methoxy group at the 5-position enhances the electron density of the pyrrole ring, further activating it towards electrophilic substitution. Theoretical and experimental studies consistently show that the C3 position of the 7-azaindole nucleus is the most electron-rich and, therefore, the primary site of electrophilic attack. This guide focuses on the functionalization of this specific position.

Electrophilic Substitution Reactions at the C3 Position

The electron-donating methoxy group at C5 and the inherent nucleophilicity of the pyrrole ring direct electrophiles preferentially to the C3 position. Several classical electrophilic aromatic substitution reactions have been successfully applied to the 7-azaindole core, including the Vilsmeier-Haack reaction, halogenation, the Mannich reaction, and Friedel-Crafts acylation.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic compounds. For 5-methoxy-7-azaindole, this reaction introduces a formyl group at the C3 position, yielding 3-formyl-5-methoxy-7-azaindole. This derivative is a versatile intermediate for further synthetic transformations.

Quantitative Data:

ReactionProductReagentsYieldReference
Vilsmeier-Haack3-formyl-5-methoxy-7-azaindolePOCl₃, DMF41%[1]

Experimental Protocol (Adapted from a general procedure for 7-azaindoles):

To a solution of 5-methoxy-7-azaindole in DMF, phosphorus oxychloride (POCl₃) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the reaction is quenched by pouring it onto crushed ice and neutralized with an aqueous base solution (e.g., NaOH or Na₂CO₃). The resulting precipitate is filtered, washed with water, and dried to afford the 3-formyl-5-methoxy-7-azaindole.[2]

Reaction Workflow:

Vilsmeier_Haack_Workflow reagents POCl₃, DMF reaction Reaction at 0°C to RT reagents->reaction substrate 5-Methoxy-7-Azaindole substrate->reaction workup Aqueous Workup (Ice, Base) reaction->workup product 3-Formyl-5-Methoxy-7-Azaindole workup->product

Vilsmeier-Haack formylation workflow.
Halogenation

The introduction of a halogen atom at the C3 position provides a valuable handle for further functionalization, particularly through transition metal-catalyzed cross-coupling reactions. Brominating and iodinating agents are commonly used.

Quantitative Data:

Experimental Protocol (General procedure for C3-iodination of 7-azaindoles):

To a solution of 5-methoxy-7-azaindole in a suitable solvent such as acetonitrile, N-iodosuccinimide (NIS) is added. The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) for a few hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the 3-iodo-5-methoxy-7-azaindole.[4]

Reaction Mechanism:

Halogenation_Mechanism 5-methoxy-7-azaindole 5-Methoxy-7-Azaindole intermediate Wheland Intermediate (Resonance Stabilized) 5-methoxy-7-azaindole->intermediate Electrophilic Attack at C3 electrophile E+ product C3-Substituted Product intermediate->product Deprotonation H+ H+

General mechanism for electrophilic substitution.
Mannich Reaction

The Mannich reaction introduces an aminomethyl group at the C3 position, yielding "azagramine" analogues. These compounds are valuable intermediates and have shown biological activity.

Quantitative Data:

Specific yields for the Mannich reaction on 5-methoxy-7-azaindole are not available in the searched literature. However, related three-component Mannich-type reactions on 2-methyl-7-azaindole proceed in good to excellent yields (up to 85%).[5]

Experimental Protocol (General procedure for the Mannich reaction on indoles):

A mixture of 5-methoxy-7-azaindole, an aldehyde (e.g., formaldehyde), and a secondary amine (e.g., dimethylamine) is stirred in a suitable solvent (e.g., ethanol or acetic acid) at room temperature or with gentle heating. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up by solvent evaporation and purification of the residue, often by recrystallization or column chromatography, to afford the 3-(aminomethyl)-5-methoxy-7-azaindole derivative.[6]

Friedel-Crafts Acylation

Friedel-Crafts acylation allows for the introduction of an acyl group at the C3 position, a key step in the synthesis of various biologically active molecules, including kinase inhibitors. The reaction typically requires a Lewis acid catalyst.

Quantitative Data:

While a specific yield for the Friedel-Crafts acylation of 5-methoxy-7-azaindole is not provided in the searched literature, acylation of the parent 7-azaindole has been achieved. For other substituted indoles, yields can vary significantly depending on the substrate and reaction conditions.

Experimental Protocol (General procedure for Friedel-Crafts acylation of azaindoles):

To a cooled (0 °C) suspension of a Lewis acid (e.g., aluminum chloride, AlCl₃) in an anhydrous solvent (e.g., dichloromethane), the acyl chloride is added dropwise. The mixture is stirred, and then a solution of 5-methoxy-7-azaindole in the same solvent is added slowly. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched by pouring it into a mixture of ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.[7]

Biological Relevance: Kinase Inhibition

Derivatives of 7-azaindole are extensively explored as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. The 7-azaindole scaffold acts as an excellent "hinge-binder" in the ATP-binding pocket of kinases, forming crucial hydrogen bonds. Substituents at the C3 position can be tailored to achieve potency and selectivity for specific kinases.

Many 7-azaindole-based inhibitors target kinases within critical signaling pathways such as the JAK-STAT and MAPK pathways.

JAK-STAT Signaling Pathway:

The JAK-STAT (Janus kinase/Signal Transducer and Activator of Transcription) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in immunity, cell proliferation, and apoptosis. Aberrant activation of this pathway is implicated in various cancers and inflammatory diseases.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Cytokine Cytokine Cytokine->Receptor Binding Inhibitor 7-Azaindole Inhibitor Inhibitor->JAK Inhibition

References

In-Depth Technical Guide: 3-IODO-5-METHOXY-1H-PYRROLO[2,3-B]PYRIDINE (CAS 913983-33-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and suppliers of 3-IODO-5-METHOXY-1H-PYRROLO[2,3-B]PYRIDINE, identified by CAS number 913983-33-2. This molecule belongs to the pyrrolo[2,3-b]pyridine class of compounds, a scaffold of significant interest in medicinal chemistry due to its versatile biological activities.

Core Properties

This compound is a solid organic compound with the molecular formula C₈H₇IN₂O and a molecular weight of 274.06 g/mol .[1] Its structure features a 7-azaindole core, substituted with an iodine atom at the 3-position and a methoxy group at the 5-position.

PropertyValueReference(s)
CAS Number 913983-33-2[1]
Chemical Name This compound[1]
Molecular Formula C₈H₇IN₂O[1]
Molecular Weight 274.06 g/mol [1]
Physical Form Solid
Melting Point 172-173°C[2]
SMILES String COc1cnc2[nH]cc(I)c2c1
InChI Key FKIMIWSUCKEXLD-UHFFFAOYSA-N

Potential Biological Activity and Signaling Pathways

While specific biological data for CAS 913983-33-2 is not extensively available in the public domain, the 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore, notably recognized for its activity as a kinase inhibitor.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[3] Abnormal activation of the FGFR signaling pathway is implicated in various cancers, making it a key target for therapeutic intervention.[3][4][5][6] The FGFR signaling cascade plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[3]

The general mechanism of action for 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors involves competitive binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the activation of pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

FGFR_Signaling_Pathway FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Leads to RAS RAS Dimerization->RAS Activates PI3K PI3K Dimerization->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival, etc.) ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Inhibitor 3-IODO-5-METHOXY-1H- PYRROLO[2,3-B]PYRIDINE (Potential Inhibitor) Inhibitor->Dimerization Inhibits

Caption: Potential inhibition of the FGFR signaling pathway.

Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1) Inhibition

The 1H-pyrrolo[2,3-b]pyridine core has also been utilized in the development of inhibitors for Serum/Glucocorticoid-regulated Kinase 1 (SGK-1).[7][8][9][10] SGK-1 is a serine/threonine kinase involved in various cellular processes, including ion channel regulation, cell proliferation, and apoptosis.[8] Dysregulation of SGK-1 has been linked to several diseases, including hypertension, diabetic nephropathy, and cancer.[7]

Experimental Protocols

Synthesis_Workflow General Synthesis Workflow Start Starting Material (e.g., Substituted 2-aminopyridine) Step1 Cyclization to form Pyrrolo[2,3-b]pyridine core Start->Step1 Step2 Iodination at C3-position Step1->Step2 Step3 Introduction of Methoxy group at C5-position Step2->Step3 Final 3-IODO-5-METHOXY-1H- PYRROLO[2,3-B]PYRIDINE Step3->Final

Caption: A plausible synthetic workflow for the target compound.

General In Vitro Kinase Assay Protocol

To evaluate the inhibitory activity of this compound against kinases like FGFR or SGK-1, a generic in vitro kinase assay can be performed. The following is a representative protocol that can be adapted for specific kinases.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., FGFR1, SGK-1)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (CAS 913983-33-2) dissolved in DMSO

  • Kinase assay buffer (e.g., containing MOPS, β-glycerol-phosphate, MgCl₂, EGTA, EDTA, DTT)[13]

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or [γ-³³P]ATP)[13][14]

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader capable of detecting luminescence, fluorescence, or radioactivity

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the diluted test compound or DMSO (vehicle control) to the microplate wells.

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 15-60 minutes).[13]

  • Detection:

    • Stop the kinase reaction by adding a stop solution (e.g., EDTA).

    • Add the detection reagent according to the manufacturer's instructions.

    • Incubate to allow the detection signal to develop.

  • Data Analysis:

    • Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Suppliers

This compound (CAS 913983-33-2) is available from various chemical suppliers, typically for research and development purposes. A partial list of suppliers includes:

  • Sigma-Aldrich

  • Santa Cruz Biotechnology[1]

  • ChemicalBook[15]

Note: Availability and purity may vary. It is recommended to request a certificate of analysis from the supplier before purchase.

Conclusion

This compound is a heterocyclic compound built upon the medicinally relevant 1H-pyrrolo[2,3-b]pyridine scaffold. While direct biological data for this specific molecule is limited in published literature, its structural similarity to known kinase inhibitors, particularly those targeting FGFR and SGK-1, suggests its potential as a valuable tool for research and drug discovery in oncology and other therapeutic areas. Further investigation is warranted to fully elucidate its biological activity and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 3-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine with various aryl and heteroaryl boronic acids. This reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The 5-methoxy-7-azaindole core is a privileged scaffold found in numerous biologically active molecules, and the C-3 position is a critical vector for exploring chemical space to optimize pharmacological properties.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound. For the synthesis of 3-aryl-5-methoxy-1H-pyrrolo[2,3-b]pyridines, this compound serves as an excellent starting material due to the high reactivity of the carbon-iodine bond in the oxidative addition step of the catalytic cycle. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired products. The protocols outlined below are based on established methodologies for structurally similar 7-azaindole derivatives.[1][2]

Reaction Scheme

The general scheme for the Suzuki coupling of this compound is as follows:

Experimental Protocol

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(dppf)Cl₂, or Pd(PPh₃)₄) (2-5 mol%)

  • Ligand (if required, e.g., SPhos) (2-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, or K₂CO₃) (2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, toluene/ethanol, or DME)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound, the corresponding boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent to the reaction vessel.

  • Degas the resulting mixture by bubbling with an inert gas for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst and, if necessary, the ligand.

  • Heat the reaction mixture to the desired temperature (typically between 60°C and 110°C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-methoxy-1H-pyrrolo[2,3-b]pyridine.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for Suzuki coupling reactions with similar 3-iodo-7-azaindole scaffolds, which can be adapted for this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)60N/A67-93[1]
Pd(dppf)Cl₂N/AK₂CO₃Dimethoxyethane802High[3][4]
Pd(PPh₃)₄ (5)N/ANa₂CO₃ (2M aq.)1,4-DioxaneMW: 1200.67N/A[5][6]
P1 or P2 (1-3.5)N/AK₃PO₄ (2)Dioxane/H₂O (4:1)60-1005-20Good to Excellent[2]

N/A: Not applicable or not specified in the source. P1 and P2 are specific precatalysts mentioned in the reference.

Mandatory Visualizations

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid - Base solvent Add Anhydrous Solvent reagents->solvent degas Degas with Inert Gas solvent->degas catalyst Add Pd Catalyst (and Ligand) degas->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify via Column Chromatography dry->purify product Final Product: 3-Aryl-5-methoxy-1H- pyrrolo[2,3-b]pyridine purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Catalytic Cycle Diagram

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition pd0->oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂-I oxidative_addition->pd_complex transmetalation pd_complex->transmetalation Transmetalation biaryl_pd_complex Ar-Pd(II)L₂-Ar' transmetalation->biaryl_pd_complex reductive_elimination biaryl_pd_complex->reductive_elimination Reductive Elimination reductive_elimination->pd0 product R-Ar' (Product) reductive_elimination->product reactant1 R-I (3-Iodo-azaindole) reactant1->oxidative_addition reactant2 Ar'-B(OH)₂ + Base borate [Ar'-B(OH)₃]⁻ reactant2->borate borate->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes: 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine in the Synthesis of Potent FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of the FGFR signaling pathway, through mutations, gene amplification, or chromosomal translocations, is implicated in the pathogenesis of numerous cancers, making FGFRs a compelling target for therapeutic intervention.[3][4] The development of small molecule inhibitors targeting the ATP-binding site of FGFRs has emerged as a promising strategy in oncology.

The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a privileged core structure for the development of potent and selective FGFR inhibitors.[3] This heterocyclic system serves as an effective hinge-binder, interacting with key amino acid residues in the kinase domain of the receptor.[1] The strategic functionalization of this scaffold is key to achieving high potency and a desirable selectivity profile. 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a key building block in the synthesis of these inhibitors, with the iodo group providing a versatile handle for the introduction of various substituents at the C3 position through cross-coupling reactions.

FGFR Signaling Pathway

The binding of a fibroblast growth factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[5][6] This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, which ultimately regulate gene expression and cellular responses.[1][2][7]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 FRS2 FRS2 P1->FRS2 Phosphorylation PLCG PLCγ P1->PLCG STAT STAT P1->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Migration Nucleus->Proliferation

Caption: Simplified FGFR Signaling Pathway.

Application of this compound in FGFR Inhibitor Synthesis

The synthesis of potent FGFR inhibitors often involves the coupling of the 3-position of the 1H-pyrrolo[2,3-b]pyridine core with various aryl or heteroaryl moieties. This compound is an ideal precursor for such transformations, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.

The following protocol describes a plausible synthetic route to a potent FGFR inhibitor, structurally analogous to highly active compounds reported in the literature, using this compound as the starting material. The example target is N-(3,5-dimethoxyphenyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine, a close analog of the potent inhibitor 4h identified in recent studies.[1]

Experimental Workflow for Synthesis

Synthesis_Workflow Start 3-Iodo-5-methoxy-1H- pyrrolo[2,3-b]pyridine Reaction Buchwald-Hartwig Amination Start->Reaction Reagents 3,5-Dimethoxyaniline, Pd Catalyst, Ligand, Base Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-(3,5-dimethoxyphenyl)-5-methoxy- 1H-pyrrolo[2,3-b]pyridin-3-amine Purification->Product

Caption: Synthetic workflow for an FGFR inhibitor.

Detailed Experimental Protocol: Synthesis of N-(3,5-dimethoxyphenyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine

Materials:

  • This compound

  • 3,5-Dimethoxyaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), 3,5-dimethoxyaniline (1.2 equiv.), and Cesium Carbonate (2.0 equiv.).

  • Add Pd₂(dba)₃ (0.05 equiv.) and Xantphos (0.1 equiv.) to the flask.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.

  • Add anhydrous 1,4-dioxane to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product, N-(3,5-dimethoxyphenyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine.

Quantitative Data

The following table summarizes the biological activity of a representative 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitor (Compound 4h ), which is structurally similar to the product of the proposed synthesis.[1]

Table 1: In Vitro FGFR Inhibitory Activity of Compound 4h [1]

TargetIC₅₀ (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

Table 2: Cellular Antiproliferative Activity of Compound 4h [1]

Cell LineCancer TypeIC₅₀ (µM)
4T1Mouse Breast Cancer>10

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potent FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold. The use of modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, allows for the efficient construction of a diverse library of compounds for structure-activity relationship studies and the development of novel cancer therapeutics. The provided protocols and data serve as a guide for researchers in the design and synthesis of next-generation FGFR inhibitors.

References

Application Notes and Protocols for Kinase Assays Utilizing 1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry due to its structural similarity to the purine core of ATP. This allows it to effectively compete for the ATP-binding site of a wide array of protein kinases, making it a valuable core structure for the development of potent and selective kinase inhibitors. Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated significant inhibitory activity against various kinases implicated in diseases such as cancer and autoimmune disorders. These kinases include Traf2- and Nck-interacting kinase (TNIK), Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), Cyclin-dependent kinase 8 (CDK8), Fibroblast growth factor receptor (FGFR), and Janus kinase 3 (JAK3).

These application notes provide detailed protocols for biochemical and cellular kinase assays designed to evaluate the inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives. The included methodologies and data presentation guidelines are intended to assist researchers in the screening and characterization of this important class of compounds.

Data Presentation: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

The inhibitory potency of 1H-pyrrolo[2,3-b]pyridine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values. The following tables summarize the reported in vitro kinase inhibitory activities of representative compounds from this class against several key kinase targets.

Compound IDTarget KinaseIC50 (nM)Assay Technology
Compound 1TNIK< 1ADP-Glo
Compound 2DYRK1ALow nMHTRF
Compound 3CDK848.6LanthaScreen
Compound 4FGFR17FRET-based
Compound 5FGFR29FRET-based
Compound 6FGFR325FRET-based
Compound 7JAK3Potent (nM range)AlphaLISA

Signaling Pathways and Experimental Workflows

Understanding the signaling context of the target kinase is crucial for interpreting the biological effects of an inhibitor. The following diagrams illustrate the key signaling pathways for the targeted kinases and the general experimental workflows for their assessment.

G TNIK Signaling in the Wnt Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation (Degradation) APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nuclear Translocation TNIK TNIK TNIK->TCF_LEF Phosphorylation TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activation

Caption: TNIK in the Wnt signaling pathway.

G DYRK1A Signaling in Alzheimer's Disease DYRK1A DYRK1A APP Amyloid Precursor Protein (APP) DYRK1A->APP Phosphorylation Tau Tau Protein DYRK1A->Tau Phosphorylation Abeta Amyloid-β (Aβ) Production APP->Abeta NFT Neurofibrillary Tangles (NFTs) Tau->NFT Plaques Amyloid Plaques Abeta->Plaques Neurodegeneration Neurodegeneration NFT->Neurodegeneration Plaques->Neurodegeneration

Caption: DYRK1A's role in Alzheimer's disease pathology.

G CDK8 in Colorectal Cancer Wnt_Signal Wnt Signaling (Aberrant Activation) BetaCatenin β-catenin Wnt_Signal->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF CDK8 CDK8 Mediator Mediator Complex CDK8->Mediator Mediator->TCF_LEF Transcription Target Gene Transcription TCF_LEF->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: CDK8's function in Wnt-driven colorectal cancer.

G FGFR Signaling in Breast Cancer FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: The FGFR signaling cascade in breast cancer.

G JAK3/STAT Signaling Pathway Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor (γc chain) Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activation STAT STAT JAK3->STAT Phosphorylation STAT_P Phosphorylated STAT Dimer STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Gene Target Gene Expression Nucleus->Gene

Caption: The canonical JAK3/STAT signaling pathway.

G General Workflow for In Vitro Kinase Assay Start Start Prep Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer - Test Compound Start->Prep Dispense Dispense Reagents into Microplate Prep->Dispense Incubate Incubate at RT Dispense->Incubate Stop Stop Reaction Incubate->Stop Detect Add Detection Reagents Stop->Detect Read Read Plate (Luminescence/Fluorescence) Detect->Read Analyze Data Analysis (IC50 Determination) Read->Analyze End End Analyze->End

Caption: A generalized workflow for biochemical kinase assays.

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vitro kinase assays to determine the IC50 values of 1H-pyrrolo[2,3-b]pyridine derivatives. These protocols are based on commonly used commercial assay platforms and can be adapted for specific kinases.

Protocol 1: ADP-Glo™ Kinase Assay (for TNIK)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant human TNIK enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 1H-pyrrolo[2,3-b]pyridine test compounds

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine derivatives in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2X TNIK enzyme solution in Kinase Assay Buffer.

    • Initiate the reaction by adding 5 µL of a 2X substrate/ATP mixture (containing MBP and ATP at their final desired concentrations) in Kinase Assay Buffer.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: LanthaScreen™ TR-FRET Kinase Assay (for CDK8 and FGFR)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures kinase activity by detecting the phosphorylation of a fluorescently labeled substrate.

Materials:

  • Recombinant human CDK8/CycC or FGFR enzyme

  • Fluorescein-labeled substrate peptide

  • ATP

  • LanthaScreen™ Tb-anti-pSubstrate antibody

  • TR-FRET Dilution Buffer

  • 1H-pyrrolo[2,3-b]pyridine test compounds

  • 384-well black assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in Kinase Reaction Buffer.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound or vehicle to the wells.

    • Add 5 µL of a 2X enzyme/substrate mixture in Kinase Reaction Buffer.

    • Initiate the reaction by adding 2.5 µL of a 4X ATP solution in Kinase Reaction Buffer.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of a 2X Tb-antibody solution in TR-FRET Dilution Buffer containing EDTA to stop the reaction.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the terbium donor and fluorescein acceptor wavelengths.

  • Data Analysis: Calculate the emission ratio (acceptor/donor). Determine the percent inhibition and IC50 values as described in Protocol 1.

Protocol 3: HTRF® Kinase Assay (for DYRK1A)

This homogeneous time-resolved fluorescence (HTRF) assay is another FRET-based method for detecting substrate phosphorylation.

Materials:

  • Recombinant human DYRK1A enzyme

  • Biotinylated substrate peptide

  • ATP

  • HTRF® KinEASE™-STK S1 Kit (Cisbio) containing Eu3+-cryptate labeled anti-phospho-substrate antibody and Streptavidin-XL665

  • Enzymatic Buffer

  • 1H-pyrrolo[2,3-b]pyridine test compounds

  • 384-well low-volume white assay plates

Procedure:

  • Compound and Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare enzyme, substrate, and ATP solutions in the provided Enzymatic Buffer.

  • Kinase Reaction:

    • Dispense 2 µL of the test compound or vehicle into the wells.

    • Add 4 µL of the DYRK1A enzyme solution.

    • Add 4 µL of the biotinylated substrate/ATP mixture to start the reaction.

  • Incubation: Incubate at room temperature for the optimized reaction time (e.g., 30-60 minutes).

  • Detection:

    • Add 10 µL of the detection mixture containing the Eu3+-cryptate antibody and Streptavidin-XL665 in the HTRF Detection Buffer (which includes EDTA to stop the reaction).

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the HTRF signal on a compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio and determine the IC50 values.

Protocol 4: AlphaLISA® Kinase Assay (for JAK3)

This bead-based, no-wash immunoassay measures kinase activity by bringing donor and acceptor beads into close proximity upon substrate phosphorylation.

Materials:

  • Recombinant human JAK3 enzyme

  • Biotinylated substrate peptide

  • ATP

  • AlphaLISA® Acceptor beads conjugated to an anti-phospho-substrate antibody

  • Streptavidin-coated Donor beads

  • AlphaLISA® Immunoassay Buffer

  • 1H-pyrrolo[2,3-b]pyridine test compounds

  • 384-well white OptiPlates™

Procedure:

  • Compound and Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare enzyme, substrate, and ATP solutions in the appropriate kinase buffer.

  • Kinase Reaction:

    • Add 2.5 µL of test compound or vehicle to the wells.

    • Add 2.5 µL of the JAK3 enzyme solution.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of a mixture of AlphaLISA® Acceptor beads and biotinylated anti-phospho antibody in AlphaLISA® Immunoassay Buffer.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 10 µL of Streptavidin-coated Donor beads.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an Alpha-enabled plate reader.

  • Data Analysis: Determine the IC50 values from the resulting dose-response curves.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile starting point for the development of potent and selective kinase inhibitors. The protocols and data presented in these application notes provide a framework for the systematic evaluation of these compounds against a range of important kinase targets. By employing these robust and high-throughput compatible assay methodologies, researchers can efficiently identify and characterize novel drug candidates for further development.

Application Notes and Protocols for Evaluating 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating potent inhibitory activity against various protein kinases implicated in cancer. This document provides detailed protocols for a suite of cell-based assays to evaluate the efficacy of 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine and its analogs. The primary molecular targets for this class of compounds are often Fibroblast Growth Factor Receptors (FGFR) and Traf2 and Nck-interacting kinase (TNIK), key regulators of oncogenic signaling pathways.[1]

These protocols will guide researchers in assessing the anti-proliferative, pro-apoptotic, and anti-migratory/invasive properties of these compounds in relevant cancer cell lines. The data generated from these assays are crucial for determining the therapeutic potential of these analogs and for guiding further drug development efforts.

Target Signaling Pathways

Understanding the mechanism of action of this compound analogs requires knowledge of their target signaling pathways.

Fibroblast Growth Factor Receptor (FGFR) Signaling

The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival.[2] Aberrant activation of this pathway is a known driver in various cancers. Upon ligand binding, FGFRs dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways.[2][3][4] Inhibition of FGFR is a key strategy in cancer therapy.

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling FGF FGF FGFR FGFR FGF->FGFR FGFR_dimer FGFR Dimerization & Autophosphorylation FGFR->FGFR_dimer FRS2 FRS2 FGFR_dimer->FRS2 PI3K PI3K FGFR_dimer->PI3K PLCg PLCγ FGFR_dimer->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Nucleus DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Nucleus Proliferation Cell Proliferation, Survival, Migration Nucleus->Proliferation

Caption: Simplified FGFR signaling pathway.

TNIK Signaling in the Wnt Pathway

TNIK is a serine/threonine kinase that is a key downstream component of the Wnt signaling pathway.[5][6][7] The Wnt pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers, particularly colorectal cancer.[5][7] TNIK phosphorylates TCF4, a transcription factor that, in complex with β-catenin, drives the expression of Wnt target genes.[6]

TNIK_Wnt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits LRP LRP5/6 beta_Catenin_cyto β-catenin Destruction_Complex->beta_Catenin_cyto Phosphorylates for degradation Ub Ubiquitination & Degradation beta_Catenin_cyto->Ub beta_Catenin_nuc β-catenin beta_Catenin_cyto->beta_Catenin_nuc Accumulates and translocates TCF4 TCF4 beta_Catenin_nuc->TCF4 pTCF4 p-TCF4 TCF4->pTCF4 TNIK TNIK TNIK->TCF4 Phosphorylates Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) pTCF4->Wnt_Target_Genes Activates Transcription

Caption: Role of TNIK in the Wnt signaling pathway.

Experimental Protocols

The following section provides detailed protocols for the cell-based assays recommended for evaluating this compound analogs.

Cell Proliferation Assay (MTT Assay)

Introduction: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[8]

MTT_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_compounds Treat with varying concentrations of test compounds incubate1->treat_compounds incubate2 Incubate for 48-72h treat_compounds->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer incubate4 Incubate until formazan crystals dissolve add_solubilizer->incubate4 read_absorbance Read absorbance at 570 nm incubate4->read_absorbance analyze_data Analyze data and calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell proliferation assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., 4T1 for FGFR-driven breast cancer, HT-29 for TNIK-relevant colorectal cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of FGFR or TNIK).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Table 1: Anti-proliferative Activity of 1H-pyrrolo[2,3-b]pyridine Analogs

Compound Target Cell Line IC50 (µM)
Analog 1 4T1 (Breast Cancer) 5.2
Analog 2 4T1 (Breast Cancer) 2.8
Compound 4h * 4T1 (Breast Cancer) ~10 (at 57% inhibition) [11]
Analog 3 HT-29 (Colorectal Cancer) 8.1
Analog 4 HT-29 (Colorectal Cancer) 4.5
TNIK Inhibitors Colorectal Cancer Cells pIC50 range: 7.37 - 9.92

*Data for compound 4h from a similar 1H-pyrrolo[2,3-b]pyridine series.[11] pIC50 is the negative logarithm of the IC50 in molar.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Introduction: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[12]

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[12][13]

  • Analysis: Analyze the stained cells by flow cytometry.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Data Presentation:

Table 2: Apoptosis Induction by 1H-pyrrolo[2,3-b]pyridine Analogs in 4T1 Cells (48h treatment)

Compound (at IC50) % Live Cells % Early Apoptotic % Late Apoptotic/Necrotic
Vehicle Control 95.2 ± 2.1 2.5 ± 0.5 2.3 ± 0.4
Analog 1 60.1 ± 3.5 25.3 ± 2.8 14.6 ± 1.9

| Analog 2 | 45.7 ± 4.2 | 35.8 ± 3.1 | 18.5 ± 2.5 |

Cell Migration Assay (Wound Healing Assay)

Introduction: The wound healing assay is a simple and widely used method to study directional cell migration in vitro.[11][14] A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is monitored over time.

Wound_Healing_Workflow start Start seed_cells Seed cells to form a confluent monolayer start->seed_cells create_wound Create a 'wound' in the monolayer with a pipette tip seed_cells->create_wound wash_cells Wash to remove debris create_wound->wash_cells add_media Add fresh media with test compounds wash_cells->add_media image_t0 Image the wound at T=0 add_media->image_t0 incubate Incubate for 12-24h image_t0->incubate image_t_final Image the wound at final time point incubate->image_t_final analyze_closure Measure and analyze wound closure image_t_final->analyze_closure end End analyze_closure->end

Caption: Workflow for the wound healing assay.

Protocol:

  • Monolayer Formation: Seed cells in a 6-well plate and grow them to full confluency.

  • Wound Creation: Create a scratch in the monolayer using a sterile pipette tip.[15]

  • Washing: Wash the cells with PBS to remove detached cells and debris.

  • Treatment: Add fresh medium containing the test compounds at non-toxic concentrations.

  • Imaging: Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24 hours) using a microscope.

  • Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure.

Data Presentation:

Table 3: Inhibition of Cell Migration by 1H-pyrrolo[2,3-b]pyridine Analogs in 4T1 Cells (24h)

Compound (Concentration) % Wound Closure
Vehicle Control 98.5 ± 3.2
Analog 1 (1 µM) 45.1 ± 5.8

| Analog 2 (1 µM) | 30.7 ± 4.5 |

Cell Invasion Assay (Transwell Assay)

Introduction: The Transwell invasion assay, or Boyden chamber assay, assesses the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.[16][17] Cells are seeded in the upper chamber of a Transwell insert coated with a layer of extracellular matrix (e.g., Matrigel), and a chemoattractant is placed in the lower chamber.[16][18]

Protocol:

  • Insert Coating: Coat the upper surface of Transwell inserts with Matrigel and allow it to solidify.[18]

  • Cell Seeding: Seed serum-starved cells in the upper chamber in serum-free medium containing the test compounds.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[18]

  • Incubation: Incubate for 24-48 hours.

  • Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.[18]

  • Fixation and Staining: Fix and stain the invading cells on the lower surface of the membrane with crystal violet.[18]

  • Quantification: Count the number of stained cells in several microscopic fields.

Data Presentation:

Table 4: Inhibition of Cell Invasion by 1H-pyrrolo[2,3-b]pyridine Analogs in MDA-MB-231 Cells (48h)

Compound (Concentration) Average Invading Cells per Field % Inhibition of Invasion
Vehicle Control 152 ± 15 0
Analog 1 (1 µM) 68 ± 9 55.3

| Analog 2 (1 µM) | 41 ± 7 | 73.0 |

Western Blot Analysis of Downstream Signaling

Introduction: Western blotting is used to detect the phosphorylation status of key proteins in the FGFR and Wnt signaling pathways, such as ERK, AKT, and TCF4. A decrease in the phosphorylation of these proteins upon compound treatment indicates target engagement and inhibition of the signaling cascade.

Protocol:

  • Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation: Data is typically presented as representative Western blot images and bar graphs showing the quantification of relative protein phosphorylation.

Disclaimer: These protocols provide a general framework. Optimization of cell numbers, incubation times, and reagent concentrations may be necessary for specific cell lines and experimental conditions.

References

Application Note: Fragment-Based Drug Discovery Utilizing 3-Iodo-7-Azaindole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Fragment-Based Drug Discovery (FBDD) has become a powerful strategy in medicinal chemistry for identifying lead compounds.[1] This approach begins by screening libraries of low-molecular-weight compounds, or "fragments," to identify weak but efficient binders to a biological target.[2] These initial hits are then optimized into more potent leads through structure-guided design. The 7-azaindole scaffold is a privileged structure in drug discovery, particularly for developing kinase inhibitors, due to its ability to form key hydrogen bond interactions within the ATP binding site of kinases.[3][4] The 3-iodo-7-azaindole derivative serves as a versatile starting point, where the iodine atom acts as a crucial synthetic handle for fragment elaboration and optimization through various cross-coupling reactions.[5][6]

This document provides detailed protocols and applications for using 3-iodo-7-azaindole scaffolds in a typical FBDD campaign targeting protein kinases.

Core Application: Kinase Inhibitor Discovery

The 7-azaindole framework is an excellent hinge-binding motif, capable of forming two hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP.[3] This makes it an ideal starting fragment for kinase inhibitor design. The FBDD workflow leverages this scaffold to discover and optimize potent and selective inhibitors.

An FBDD campaign begins with screening a fragment library against the target protein to identify initial hits. These hits are then validated and characterized using orthogonal biophysical methods. X-ray crystallography is often employed to obtain structural information on how the fragment binds to the target, which then guides the chemical elaboration of the fragment into a more potent lead compound.[7] The 3-iodo group on the 7-azaindole scaffold is ideal for this elaboration process, allowing for the systematic exploration of the surrounding chemical space through reactions like Suzuki-Miyaura cross-coupling.[6]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization FragLib Fragment Library (incl. 3-iodo-7-azaindole) Screening Primary Biophysical Screen (e.g., DSF, SPR) FragLib->Screening Hits Initial Fragment Hits Screening->Hits OrthoScreen Orthogonal Screen (e.g., NMR, ITC) Hits->OrthoScreen Xray X-Ray Crystallography OrthoScreen->Xray ValidatedHits Validated & Structurally Characterized Hits Xray->ValidatedHits ChemSynth Fragment Elaboration (e.g., Suzuki Coupling) ValidatedHits->ChemSynth SAR SAR by Biochemical Assays ChemSynth->SAR SAR->ChemSynth Iterative Cycles Lead Lead Compound SAR->Lead Screening_Cascade cluster_0 Screening Funnel Start Fragment Library (~2000 compounds) DSF Stage 1: Primary Screen (DSF) Identifies binders based on Tm shift Start->DSF Hits_DSF ~50-100 Hits DSF->Hits_DSF NMR Stage 2: Validation (NMR) Confirms direct binding Hits_DSF->NMR Hits_NMR ~10-20 Validated Hits NMR->Hits_NMR ITC_Xray Stage 3: Characterization (ITC & X-Ray) Determines affinity (KD) and binding mode Hits_NMR->ITC_Xray Final_Hits ~3-5 Characterized Hits for Optimization ITC_Xray->Final_Hits Kinase_Pathway cluster_ras_raf cluster_mek_erk GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Erk Erk1/2 MEK->Erk Transcription Transcription Factors (e.g., c-Myc, AP-1) Erk->Transcription Inhibitor 7-Azaindole Inhibitor (e.g., Lead 2b) Inhibitor->Erk Inhibition Response Cellular Response (Proliferation, Survival) Transcription->Response

References

Application Notes and Protocols: Synthesis of Potent GSK-3β Inhibitors from 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen synthase kinase-3β (GSK-3β) is a critical serine/threonine kinase implicated in the pathophysiology of numerous diseases, including Alzheimer's disease, type 2 diabetes, and some cancers.[1][2] Its role in various signaling pathways makes it a prime target for therapeutic intervention.[1][3][4] This document provides detailed protocols for the synthesis of potent GSK-3β inhibitors derived from the versatile starting material, 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine. The methodologies outlined are based on established synthetic strategies for related pyrrolo[2,3-b]pyridine derivatives that have demonstrated high inhibitory activity.[5][6]

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its derivatives have been explored for a wide range of biological activities. In the context of GSK-3β inhibition, this core structure serves as an excellent starting point for the development of potent and selective inhibitors. The strategic functionalization of the this compound core via modern cross-coupling reactions allows for the introduction of diverse chemical moieties, leading to compounds with high affinity for the ATP-binding site of GSK-3β. This document details a representative synthetic route and the subsequent biological evaluation of the synthesized compounds.

Data Presentation: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives

The following table summarizes the inhibitory activities of representative pyrrolo[2,3-b]pyridine-based GSK-3β inhibitors as reported in recent literature. This data highlights the potential for developing highly potent compounds from this scaffold.

Compound IDStructureGSK-3β IC50 (nM)Kinase SelectivityReference
41 N/A0.22High selectivity over 24 other kinases[5]
46 N/A0.26High selectivity over 24 other kinases[5]
54 N/A0.24High selectivity over 24 other kinases[5]
S01 5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide0.35 ± 0.06Acceptable selectivity over 24 other kinases[6][7][8]

Experimental Protocols

Synthesis of a Representative GSK-3β Inhibitor

This protocol describes a plausible synthetic route to a potent GSK-3β inhibitor starting from this compound, employing a Suzuki coupling reaction followed by an amidation reaction.

Step 1: Suzuki Coupling of this compound

  • To a solution of this compound (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water, add the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Degas the reaction mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the mixture to 100 °C and stir under a nitrogen atmosphere for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 3-aryl-5-methoxy-1H-pyrrolo[2,3-b]pyridine intermediate.

Step 2: Carboxylation of the Pyrrolo[2,3-b]pyridine Intermediate

This step is hypothetical and based on general chemical principles, as a direct precedent was not found in the search results.

  • Protect the pyrrole nitrogen of the 3-aryl-5-methoxy-1H-pyrrolo[2,3-b]pyridine intermediate with a suitable protecting group (e.g., SEM-Cl).

  • Cool a solution of the protected intermediate in anhydrous THF to -78 °C under a nitrogen atmosphere.

  • Slowly add n-butyllithium (1.1 eq) and stir for 1 hour at -78 °C.

  • Bubble dry carbon dioxide gas through the solution for 2 hours, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the carboxylic acid derivative.

Step 3: Amide Coupling to Yield the Final Inhibitor

  • To a solution of the synthesized carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF), add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final GSK-3β inhibitor.

  • Deprotect the pyrrole nitrogen if necessary using appropriate conditions (e.g., TBAF for SEM group).

GSK-3β In Vitro Kinase Assay
  • Prepare a reaction buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100.

  • In a 96-well plate, add the test compound at various concentrations.

  • Add recombinant human GSK-3β enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate (e.g., a synthetic peptide like phospho-glycogen synthase peptide-2) and ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay: Western Blot for p-GSK-3β (Ser9) and p-tau (Ser396)
  • Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) to 70-80% confluency.

  • Treat the cells with the synthesized inhibitors at various concentrations for a specified duration.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-GSK-3β (Ser9), total GSK-3β, p-tau (Ser396), and a loading control (e.g., β-actin) overnight at 4 °C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the effect of the inhibitor on protein phosphorylation. An increase in p-GSK-3β at Ser9 indicates inhibition of its activity.[5]

Visualizations

G cluster_synthesis Synthetic Workflow A This compound B Suzuki Coupling (Arylboronic acid, Pd catalyst) A->B Step 1 C 3-Aryl-5-methoxy-1H-pyrrolo[2,3-b]pyridine B->C D Carboxylation at C2 C->D Step 2 E 3-Aryl-5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid D->E F Amide Coupling (Amine, HATU, DIPEA) E->F Step 3 G Final GSK-3β Inhibitor F->G

Caption: Synthetic workflow for GSK-3β inhibitors.

G cluster_pathway GSK-3β Signaling Pathway (Wnt/β-catenin) cluster_downstream Downstream Effects Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl Complex Destruction Complex (Axin, APC, GSK-3β) Dvl->Complex inhibition beta_catenin β-catenin Complex->beta_catenin phosphorylation Ub Ubiquitination & Degradation beta_catenin->Ub beta_catenin_nucleus β-catenin (nucleus) beta_catenin->beta_catenin_nucleus accumulation & translocation TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Inhibitor GSK-3β Inhibitor Inhibitor->Complex inhibition

Caption: Wnt/β-catenin signaling pathway involving GSK-3β.

References

Application Notes and Protocols for the Preparation of PDE4B Inhibitors from 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis and evaluation of potential Phosphodiesterase 4B (PDE4B) inhibitors, starting from the versatile building block, 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine. The protocols described herein are based on established synthetic methodologies for analogous 7-azaindole scaffolds and provide a framework for generating novel derivatives for structure-activity relationship (SAR) studies. Detailed experimental procedures for synthesis, purification, and biological evaluation are included, along with data presentation tables and conceptual diagrams to guide the research process.

Introduction: PDE4B as a Therapeutic Target

Phosphodiesterase 4 (PDE4) is a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. The PDE4 family is comprised of four isoforms (PDE4A, PDE4B, PDE4C, and PDE4D). Notably, PDE4B is predominantly expressed in inflammatory and immune cells, including macrophages, neutrophils, and lymphocytes.[1] By degrading cAMP, PDE4B plays a critical role in modulating inflammatory responses.[2][3] Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and other downstream effectors, ultimately resulting in the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α).[1][3] This makes selective PDE4B inhibition a promising therapeutic strategy for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and neuroinflammatory conditions.[3]

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase and enzyme inhibitors. Recent studies have identified derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide as potent and selective PDE4B inhibitors.[2][3] The starting material, this compound, provides a key handle for introducing chemical diversity at the 3-position through transition metal-catalyzed cross-coupling reactions, enabling the exploration of the SAR of this promising class of inhibitors.

Signaling Pathway of PDE4B in Inflammation

The diagram below illustrates the central role of PDE4B in modulating inflammatory signaling pathways.

PDE4B_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B Substrate PKA PKA (inactive) cAMP->PKA Activates AMP 5'-AMP PDE4B->AMP Hydrolyzes PKA_active PKA (active) PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylates NFkB NF-κB PKA_active->NFkB Inhibits Inhibitor PDE4B Inhibitor (from 3-Iodo-5-methoxy- 1H-pyrrolo[2,3-b]pyridine) Inhibitor->PDE4B Inhibits pCREB pCREB CREB->pCREB Gene_Expression Anti-inflammatory Gene Expression pCREB->Gene_Expression Promotes Pro_inflammatory Pro-inflammatory Gene Expression (e.g., TNF-α) NFkB->Pro_inflammatory Promotes

Caption: PDE4B signaling pathway in inflammation.

Proposed Synthetic Route

The synthesis of novel PDE4B inhibitors from this compound can be achieved through a multi-step sequence involving a Suzuki-Miyaura cross-coupling, followed by functionalization at the 2-position of the pyrrole ring, and subsequent amide coupling. This approach allows for the systematic variation of substituents at key positions to build a library of compounds for SAR studies.

Synthetic_Workflow Start 3-Iodo-5-methoxy- 1H-pyrrolo[2,3-b]pyridine Step1 Suzuki-Miyaura Cross-Coupling Start->Step1 Intermediate1 3-Aryl-5-methoxy- 1H-pyrrolo[2,3-b]pyridine Step1->Intermediate1 Step2 Functionalization at C2 (e.g., Carboxylation) Intermediate1->Step2 Intermediate2 3-Aryl-5-methoxy- 1H-pyrrolo[2,3-b]pyridine- 2-carboxylic acid Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 FinalProduct Target PDE4B Inhibitors (1H-pyrrolo[2,3-b]pyridine- 2-carboxamides) Step3->FinalProduct ArylBoronicAcid ArB(OH)₂ ArylBoronicAcid->Step1 Amine R₁R₂NH Amine->Step3

Caption: Proposed synthetic workflow for PDE4B inhibitors.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (3.0 equivalents)

  • Dioxane/H₂O (4:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask under the inert atmosphere.

  • Add degassed dioxane/H₂O (4:1) to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-methoxy-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides

This protocol is adapted from the synthesis of analogous PDE4B inhibitors and outlines the final amide coupling step.[3]

Materials:

  • 3-Aryl-5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (prepared from the product of Protocol 1)

  • Desired amine (1.1 equivalents)

  • Propanephosphonic acid anhydride (T3P®), 50 wt. % solution in ethyl acetate (1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the 3-aryl-5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and the desired amine (1.1 eq) to the solution.

  • Add the T3P® solution (1.5 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 30 minutes to 4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide.

Protocol 3: In Vitro PDE4B Enzyme Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of the synthesized compounds against the PDE4B enzyme.

Materials:

  • Recombinant human PDE4B enzyme

  • [³H]-cAMP

  • Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Snake venom nucleotidase

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a microplate, add the reaction buffer, the inhibitor solution (or DMSO for control), and the recombinant PDE4B enzyme.

  • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiate the reaction by adding [³H]-cAMP.

  • Incubate for a defined period (e.g., 15-30 minutes) at 30 °C.

  • Terminate the reaction by adding snake venom nucleotidase, which converts the [³H]-AMP product to [³H]-adenosine.

  • Separate the unreacted [³H]-cAMP from the [³H]-adenosine product using an appropriate method (e.g., ion-exchange resin).

  • Add a scintillation cocktail to the samples containing the [³H]-adenosine.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: TNF-α Release Assay in LPS-stimulated Macrophages

This protocol measures the anti-inflammatory activity of the synthesized compounds by quantifying the inhibition of TNF-α release from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line or primary macrophages

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the inhibitor compounds (or DMSO as a vehicle control) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of TNF-α release for each compound concentration and determine the IC₅₀ value.

Data Presentation

The following tables present representative data for a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, demonstrating their potency and selectivity as PDE4B inhibitors.[3] This data can serve as a benchmark for newly synthesized compounds.

Table 1: In Vitro PDE4B and PDE4D Inhibition

CompoundR₁R₂ Amide GroupPDE4B IC₅₀ (μM)PDE4D IC₅₀ (μM)Selectivity (PDE4D/PDE4B)
11a Cyclopropyl0.451.84.0
11b Cyclobutyl0.231.14.8
11c Cyclopentyl0.110.857.7
11h 3,3-Difluoroazetidinyl0.140.846.0
Rolipram (Standard)0.130.453.5

Table 2: Inhibition of TNF-α Release in LPS-Stimulated RAW 264.7 Macrophages

CompoundTNF-α Release IC₅₀ (μM)
11a 0.35
11b 0.18
11c 0.12
11h 0.15
Rolipram 0.14

Conclusion

The protocols and data presented herein provide a robust framework for the design, synthesis, and evaluation of novel PDE4B inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, starting from this compound. The proposed synthetic strategy, leveraging Suzuki-Miyaura and amide coupling reactions, offers a versatile approach to generate a library of analogs for comprehensive SAR studies. The detailed biological assays will enable the characterization of their potency, selectivity, and cellular anti-inflammatory activity, facilitating the identification of promising lead compounds for further preclinical development.

References

Application of 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct research on 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine in cancer is not extensively documented in publicly available literature, its core structure, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), serves as a crucial scaffold for the development of potent kinase inhibitors and other anti-cancer agents. This document will focus on the applications of various derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold in cancer research, drawing upon their demonstrated efficacy as inhibitors of key oncogenic pathways. Researchers can utilize this compound as a versatile chemical intermediate for the synthesis of novel derivatives targeting these pathways.

The 1H-pyrrolo[2,3-b]pyridine core is an attractive scaffold in medicinal chemistry due to its structural similarity to purines and its ability to form key hydrogen bond interactions with the hinge region of protein kinases. This has led to the development of derivatives with significant inhibitory activity against various cancer-related targets.

Key Applications in Cancer Research

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant potential in targeting several key mechanisms in cancer progression:

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal activation of the FGFR signaling pathway is a known driver in various cancers, including breast, lung, and bladder cancer.[1] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and identified as potent FGFR inhibitors.[1][2][3] These compounds typically work by competing with ATP for the kinase domain of the receptor, thereby blocking downstream signaling pathways involved in cell proliferation, migration, and angiogenesis.[1]

  • Traf2 and Nck-interacting kinase (TNIK) Inhibition: TNIK is a serine/threonine kinase that plays a role in Wnt signaling and is implicated in the progression of colorectal cancer.[4] Several 1H-pyrrolo[2,3-b]pyridine compounds have been identified as potent TNIK inhibitors, with some exhibiting IC50 values in the nanomolar range.[4] Inhibition of TNIK can disrupt cancer cell proliferation and survival.

  • Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and play a critical role in cell division.[5] Disrupting microtubule dynamics is a clinically validated anti-cancer strategy. Certain derivatives of the related 1H-pyrrolo[3,2-c]pyridine scaffold have been shown to act as colchicine-binding site inhibitors, leading to the disruption of microtubule polymerization, G2/M phase cell cycle arrest, and apoptosis in cancer cells.[5][6] This suggests a potential avenue of investigation for 1H-pyrrolo[2,3-b]pyridine derivatives as well.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various cancer-related targets and cell lines.

Table 1: FGFR Inhibitory Activity of a 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h) [1][3]

TargetIC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

Table 2: Antiproliferative Activity of a 1H-pyrrolo[3,2-c]pyridine Derivative (Compound 10t) against Cancer Cell Lines [5][6]

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer0.12
SGC-7901Gastric Cancer0.15
MCF-7Breast Cancer0.21

Table 3: TNIK Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound SeriespIC50 Range
31 derivatives7.37 - 9.92

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Example: FGFR)

This protocol outlines a general procedure for assessing the in vitro inhibitory activity of a 1H-pyrrolo[2,3-b]pyridine derivative against a target kinase.

Materials:

  • Recombinant human FGFR1 kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (e.g., a this compound derivative)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add the kinase, substrate, and test compound to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol describes a method to evaluate the antiproliferative activity of a test compound on cancer cell lines.[5]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to a vehicle-treated control.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Visualizations

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation FGF FGF Ligand FGF->FGFR Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR

Caption: FGFR signaling pathway and the point of inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_evaluation Cellular & Preclinical Evaluation Start 3-Iodo-5-methoxy- 1H-pyrrolo[2,3-b]pyridine Synthesis Chemical Synthesis of Novel Derivatives Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Kinase_Assay Kinase Inhibition Assay (e.g., FGFR, TNIK) Characterization->Kinase_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Characterization->Proliferation_Assay Tubulin_Assay Tubulin Polymerization Assay Characterization->Tubulin_Assay Cell_Cycle Cell Cycle Analysis Proliferation_Assay->Cell_Cycle Apoptosis Apoptosis Assay Proliferation_Assay->Apoptosis Migration Cell Migration/Invasion Assay Proliferation_Assay->Migration Animal_Model In Vivo Xenograft Model Migration->Animal_Model

Caption: General experimental workflow for the development of 1H-pyrrolo[2,3-b]pyridine derivatives as anti-cancer agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-Iodo-7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 3-iodo-7-azaindole substrates.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki coupling reaction with a 3-iodo-7-azaindole substrate?

A1: A robust starting point involves using a palladium catalyst with a biaryl phosphine ligand, a carbonate or phosphate base, and a mixed solvent system. Based on successful reports, a combination of Pd₂(dba)₃ as the palladium source and SPhos as the ligand is effective.[1] Cesium carbonate (Cs₂CO₃) is a frequently used base, and a solvent mixture like toluene/ethanol can provide good results.[1] Reactions are typically heated, with temperatures ranging from 60 °C to 110 °C.[1][2]

Q2: Is it necessary to protect the N-H group of the 7-azaindole for the Suzuki coupling to be successful?

A2: While N-protection can be employed, it is not always necessary for Suzuki couplings with azaindole substrates.[3] Successful couplings have been reported on unprotected N-H azaindoles, which can be advantageous by avoiding extra protection and deprotection steps.[3] However, for certain substrates or to overcome catalyst poisoning by the nitrogen of the heterocycle, N-alkylation (e.g., with a methyl group) has been shown to be effective.[4] The decision to protect should be made on a case-by-case basis, considering the specific substrate and reaction conditions.

Q3: What are the most common side reactions observed with 3-iodo-7-azaindole substrates and how can they be minimized?

A3: The most common side reactions include dehalogenation (replacement of iodine with hydrogen) and homocoupling of the boronic acid.[5][6]

  • Dehalogenation: This often occurs due to the formation of a palladium-hydride species.[5][6] It can be minimized by carefully selecting the base (avoiding strong alkoxide bases), using aprotic solvents like dioxane or toluene, and ensuring the reaction is properly degassed.[5]

  • Homocoupling: This is often promoted by the presence of oxygen.[2][6] Thoroughly degassing the reaction mixture before adding the catalyst is crucial to minimize this side product.[2][7]

Q4: Which palladium catalysts and ligands are most effective for this type of substrate?

A4: For N-heterocyclic halides like 3-iodo-7-azaindole, bulky and electron-rich phosphine ligands are often the most effective. Buchwald's biaryl phosphine ligands, such as SPhos and XPhos, are excellent choices that can accelerate the reaction and improve yields.[1][5][7] Precatalysts like XPhos Pd G3 or using a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with the ligand are common strategies.[1][4]

Troubleshooting Guide

Problem 1: Low to no conversion of the 3-iodo-7-azaindole starting material.

Possible Cause Recommended Solution
Inactive Catalyst Ensure the catalyst is fresh and has been stored properly under an inert atmosphere.[7] A color change to black may indicate the formation of palladium black, a less active form of the catalyst.[7] Consider screening other catalyst/ligand systems, such as PdCl₂(dppf) or catalysts with other bulky phosphine ligands.[7][8]
Inappropriate Base or Solvent The choice of base and solvent is critical. If using a weaker base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or K₃PO₄.[5][7] The solvent must solubilize all components; common choices include 1,4-dioxane, toluene, or DMF, often with a small amount of water to aid in dissolving the base.[7][9]
Low Reaction Temperature Suzuki couplings often require heat. If the reaction is sluggish at a lower temperature (e.g., 60-80 °C), consider increasing it to 100-110 °C, ensuring your solvent is stable at that temperature.[2][7]
Catalyst Poisoning The nitrogen atom in the azaindole ring can coordinate to the palladium center, inhibiting catalysis.[5] Using bulkier ligands (e.g., SPhos, XPhos) can help mitigate this issue.[5] Alternatively, protecting the azaindole nitrogen may be necessary.[4]

Problem 2: Significant dehalogenation of the 3-iodo-7-azaindole is observed.

Possible Cause Recommended Solution
Formation of Pd-H Species This is a primary cause of dehalogenation.[5] Avoid using solvents that can act as a hydride source, such as alcohols, or use them in a mixed aprotic solvent system.[5][6]
Base is too Strong or a Hydride Source Avoid strong alkoxide bases. Switch to inorganic bases like Cs₂CO₃, K₃PO₄, or K₂CO₃.[5]
Presence of Water While some water can be beneficial, excess water can be a proton source leading to dehalogenation.[5] If using anhydrous conditions, ensure all reagents are dry. In aqueous systems, try varying the water ratio.[5]

Problem 3: The primary byproduct is the homocoupling of the boronic acid.

Possible Cause Recommended Solution
Oxygen in the Reaction Mixture Oxygen promotes the homocoupling of boronic acids.[2][6] Ensure the reaction mixture and solvents are thoroughly degassed before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the mixture or by using several freeze-pump-thaw cycles.[2][7]
Slow Transmetalation If the transfer of the organic group from boron to palladium is slow, it allows more time for side reactions. Using highly active and stable boronic acids or esters can help promote a faster forward reaction.[5]
Decomposition of Boronic Acid Boronic acids, especially heteroaryl boronic acids, can be prone to protodeboronation (hydrolysis).[6] Using milder bases (e.g., K₂CO₃, KF) or anhydrous conditions can reduce this decomposition.[2]

Optimized Reaction Conditions

The following table summarizes optimized conditions for the Suzuki coupling of a 3-iodo-7-azaindole derivative with various aryl boronic acids.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
3-iodo-6-chloro-N-methyl-7-azaindolePhenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)6085[1]
3-iodo-6-chloro-N-methyl-7-azaindole4-Methylphenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)6089[1]
3-iodo-6-chloro-N-methyl-7-azaindole3-Methylphenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)6093[1]
3-iodo-6-chloro-N-methyl-7-azaindole4-Methoxyphenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)6093[1]
3-iodo-6-chloro-N-methyl-7-azaindole4-Fluorophenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)6079[1]
3-iodo-6-chloro-N-methyl-7-azaindole3,5-Bis(trifluoromethyl)phenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)6067[1]

Experimental Protocols

General Protocol for Suzuki Coupling of 3-Iodo-7-Azaindole

This is a general protocol based on literature procedures and may require optimization for specific substrates.[1][2][10][11]

  • Reagent Preparation: To a reaction vessel equipped with a magnetic stir bar, add the 3-iodo-7-azaindole substrate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[11]

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/Ethanol, 1:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 2-5 mol%).

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 60-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.[2][10][11]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ Active Catalyst OA_Complex Ar-Pd(II)-I(L)₂ Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)-Ar'(L)₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) TM_Complex->Product center ArI Ar-I (3-Iodo-7-azaindole) ArI->OA_Complex ArBOH Ar'-B(OH)₂ (Boronic Acid) ArBOH->TM_Complex Base Base (e.g., Cs₂CO₃) Base->TM_Complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Reaction Start: Low or No Yield check_sm Starting material (SM) consumed? start->check_sm no_conversion No Conversion check_sm->no_conversion No sm_consumed SM Consumed check_sm->sm_consumed Yes check_catalyst Check Catalyst Activity: - Fresh? Stored properly? - Try alternative ligands (XPhos) - Increase temperature no_conversion->check_catalyst check_conditions Check Base/Solvent: - Use stronger base (Cs₂CO₃, K₃PO₄) - Ensure proper solubility - Degas thoroughly check_catalyst->check_conditions check_byproducts Analyze Byproducts sm_consumed->check_byproducts dehalogenation Dehalogenation is major product check_byproducts->dehalogenation Dehalogenation homocoupling Homocoupling is major product check_byproducts->homocoupling Homocoupling solve_dehalogenation Troubleshoot Dehalogenation: - Use aprotic solvent (dioxane) - Switch to non-alkoxide base - Control water content dehalogenation->solve_dehalogenation solve_homocoupling Troubleshoot Homocoupling: - Ensure thorough degassing - Check boronic acid stability - Use milder base homocoupling->solve_homocoupling

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Experimental_Workflow step1 1. Combine Substrates & Base (3-Iodo-7-azaindole, Boronic Acid, Base) step2 2. Degas & Add Solvent (3x Evacuate/Backfill with Ar/N₂) (Add degassed solvent) step1->step2 step3 3. Add Catalyst & Ligand (Under positive inert gas pressure) step2->step3 step4 4. Heat Reaction (Vigorous stirring at target temp) step3->step4 step5 5. Monitor Progress (TLC or LC-MS) step4->step5 step6 6. Reaction Workup (Cool, dilute, extract) step5->step6 step7 7. Purify Product (Flash column chromatography) step6->step7

References

Preventing side reactions in the synthesis of 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, focusing on preventing side reactions and optimizing product yield and purity.

Q1: My iodination reaction is resulting in a mixture of products, including a di-iodinated species. How can I improve the selectivity for the desired mono-iodo product?

A1: The formation of di-iodinated byproducts is a common issue when dealing with electron-rich heterocyclic systems like 5-methoxy-1H-pyrrolo[2,3-b]pyridine. The methoxy group activates the ring, making it susceptible to further electrophilic substitution. Here are several strategies to enhance mono-iodination selectivity:

  • Control Stoichiometry: Carefully control the stoichiometry of your iodinating agent. Use of a slight excess (1.05-1.1 equivalents) of N-Iodosuccinimide (NIS) is often sufficient. Using a large excess of the iodinating reagent can significantly increase the formation of di-iodinated products.[1]

  • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C). This will decrease the overall reaction rate and favor the kinetically controlled mono-iodinated product over the thermodynamically favored di-iodinated product.

  • Slow Addition of Reagent: Add the iodinating agent slowly and portion-wise to the reaction mixture. This helps to maintain a low concentration of the electrophile at any given time, thus reducing the likelihood of a second iodination event on the already formed mono-iodo product.

  • Choice of Iodinating Agent: While NIS is a common choice, other reagents like iodine monochloride (ICl) can also be used. However, ICl is a more potent iodinating agent and may lead to higher amounts of di-iodination if not used cautiously.

Q2: I am observing the formation of other regioisomers besides the desired 3-iodo product. What could be the cause and how can I ensure C3-selectivity?

A2: Electrophilic substitution on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is well-documented to occur preferentially at the C3 position of the pyrrole ring. However, the strongly activating 5-methoxy group could potentially direct some substitution to other positions.

  • Reaction Conditions: Ensure your reaction is performed under conditions that favor kinetic control (low temperature, slow addition).

  • Protecting Groups: While generally not necessary for C3 iodination, in complex cases, protection of the pyrrole nitrogen (e.g., with a tosyl or BOC group) can sometimes influence the regioselectivity of electrophilic substitution.

Q3: The purification of my crude product is challenging, and I am struggling to separate the desired product from starting material and byproducts.

A3: Purification of halogenated 7-azaindoles can indeed be challenging due to similar polarities of the components in the reaction mixture.

  • Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution starting with a non-polar solvent system (e.g., hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate is recommended. The optimal solvent system will need to be determined by thin-layer chromatography (TLC) analysis of the crude reaction mixture.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents or solvent mixtures to find conditions that selectively crystallize the desired product.

  • Quenching: After the reaction is complete, quenching with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) is crucial to remove any unreacted iodine or iodinating agent, which can simplify the subsequent workup and purification.

Q4: My reaction is sluggish, and I have a low conversion of the starting material.

A4: While the 5-methoxy group is activating, other factors can lead to a slow reaction.

  • Reagent Quality: Ensure that your iodinating agent (e.g., NIS) is fresh and has not decomposed. NIS can be sensitive to moisture and light.

  • Solvent: Acetonitrile is a commonly used solvent for this type of reaction. Ensure it is of appropriate quality and anhydrous if necessary.

  • Activation: For less reactive substrates, the addition of a catalytic amount of an acid, such as trifluoroacetic acid (TFA), can sometimes accelerate the reaction. However, with the electron-rich 5-methoxy-7-azaindole, this may also increase the risk of side reactions.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on literature methods for the iodination of 7-azaindole derivatives. Optimization may be required for specific laboratory conditions.

Materials:

  • 5-methoxy-1H-pyrrolo[2,3-b]pyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes (or petroleum ether) and Ethyl acetate for chromatography

Procedure:

  • Dissolve 5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and stir for 10 minutes.

  • Add saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield this compound.

Data Presentation

Table 1: Troubleshooting Guide for Iodination Reaction

Issue Potential Cause Recommended Solution
Low Yield Incomplete reactionIncrease reaction time, check reagent quality, consider gentle warming if necessary.
Product decompositionMaintain low temperature, ensure proper quenching and workup.
Multiple Products Over-iodination (di-iodination)Use 1.05 eq of NIS, add NIS slowly at low temperature.[1]
Formation of other regioisomersMaintain low temperature to favor kinetic product.
Purification Difficulty Similar polarity of productsUse gradient elution in column chromatography, try recrystallization.
Presence of unreacted iodineQuench with sodium thiosulfate solution.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Iodination cluster_workup Workup & Purification A Dissolve 5-methoxy-1H-pyrrolo[2,3-b]pyridine in anhydrous acetonitrile B Cool to 0 °C A->B C Add NIS (1.05 eq) portion-wise B->C D Stir at 0 °C and monitor by TLC C->D E Quench with Na₂S₂O₃ and NaHCO₃ D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I 3-Iodo-5-methoxy- 1H-pyrrolo[2,3-b]pyridine H->I

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting Logic for Side Reactions

troubleshooting_logic cluster_issues Observed Issues cluster_solutions Potential Solutions start Reaction Outcome issue1 Low Yield / Incomplete Reaction start->issue1 issue2 Presence of Di-iodinated Product start->issue2 issue3 Other Impurities / Purification Issues start->issue3 solution1a Check Reagent Quality & Reaction Time issue1->solution1a solution1b Optimize Temperature issue1->solution1b solution2a Control NIS Stoichiometry (1.05 eq) issue2->solution2a solution2b Slow Reagent Addition at Low Temperature issue2->solution2b solution3a Thorough Quenching (Na₂S₂O₃) issue3->solution3a solution3b Optimize Chromatography (Gradient Elution) issue3->solution3b end_node Improved Synthesis solution1a->end_node solution1b->end_node solution2a->end_node solution2b->end_node solution3a->end_node solution3b->end_node

Caption: A decision-making diagram for troubleshooting common side reactions and purification challenges.

References

Technical Support Center: HPLC Purification of 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the HPLC purification of 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting method for HPLC purification of these compounds? A1: A reverse-phase HPLC (RP-HPLC) method is the most common and effective approach.[1][2][3] A good starting point is a C18 column with a gradient elution using a mobile phase of water and acetonitrile (ACN), often with an acid modifier like 0.1% trifluoroacetic acid (TFA) to improve peak shape.[1][4]

Q2: Why is peak tailing a frequent issue with pyrrolo[2,3-b]pyridine derivatives? A2: The nitrogen atoms in the pyrrolopyridine scaffold can interact with residual acidic silanol groups on the surface of silica-based stationary phases.[5] This interaction leads to poor peak shape, specifically tailing. Using a high-purity silica column or adding a mobile phase modifier like triethylamine (TEA) can help minimize these secondary interactions.[5]

Q3: How should I prepare my sample for injection? A3: The compound this compound is generally soluble in organic solvents but has limited solubility in water.[6] For RP-HPLC, it is crucial to dissolve the sample in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition itself or a weaker solvent. A common diluent is a mixture of water and acetonitrile.[1] Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.

Q4: What are the primary impurities I should expect? A4: Impurities can originate from the synthesis process, including unreacted starting materials, reagents, or byproducts from side reactions.[1] In iodination reactions, it's possible to have di- or tri-iodinated byproducts, which may be challenging to separate from the desired mono-iodinated product.[7] Degradation products can also form if the compound is unstable under certain pH or solvent conditions.

Q5: Can I use a different column besides a C18? A5: Yes. If separation is challenging on a C18 column, consider a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase. These columns offer different selectivity, particularly for halogenated aromatic compounds, due to alternative separation mechanisms like pi-pi interactions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Secondary Silanol Interactions: The basic nitrogen on the pyrrolopyridine ring is interacting with acidic silanols on the column packing.[5][8] 2. Column Overload: Injecting too much sample mass.[5] 3. Inappropriate Sample Solvent: Sample is dissolved in a solvent stronger than the mobile phase.1. Add a mobile phase modifier (e.g., 0.1% TFA or 10-25 mM triethylamine).[1][5] 2. Adjust mobile phase pH to ensure the analyte is fully ionized or neutral.[8] 3. Reduce the amount of sample injected.[5] 4. Use a high-purity, end-capped silica column.[5]
Poor Resolution / Co-elution 1. Suboptimal Mobile Phase: The organic solvent/water ratio is not ideal for separation. 2. Inadequate Selectivity: The stationary phase (e.g., C18) does not provide enough selectivity for closely related derivatives. 3. Temperature Effects: Column temperature may not be optimized.1. Optimize the gradient slope; a shallower gradient often improves resolution. 2. Try a different organic solvent (e.g., methanol instead of acetonitrile) as this can alter selectivity.[3] 3. Try a different stationary phase like a Phenyl-Hexyl or PFP column. 4. Adjust the column temperature; running at a slightly higher or lower temperature can sometimes improve separation.
Inconsistent Retention Times 1. Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially buffer concentration or pH.[8] 2. Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions.[8] 3. Pump Malfunction: Leaks or air bubbles in the pump can cause flow rate fluctuations.[8]1. Ensure mobile phase is prepared accurately and consistently. Use a buffer to maintain a stable pH. 2. Allow sufficient equilibration time before starting a run (typically 10-15 column volumes). 3. Degas the mobile phase and purge the pump to remove air bubbles. Check for system leaks.[8]
High System Backpressure 1. Column or Frit Blockage: Particulate matter from the sample or mobile phase has blocked the column inlet frit.[8] 2. Tubing Blockage: Obstruction in the system tubing or injector.[9] 3. Precipitation: Sample or buffer precipitating in the mobile phase.1. Filter all samples and mobile phases before use.[8] 2. Use a guard column or in-line filter to protect the analytical column.[9] 3. Disconnect the column and flush it in the reverse direction (if permitted by the manufacturer). 4. Systematically check for blockages by removing components one by one, starting from the detector and moving backward.[9]
Low Analyte Recovery 1. Poor Solubility: The compound may be precipitating on the column if the mobile phase is too weak. 2. Analyte Degradation: Iodinated compounds can sometimes be sensitive and degrade on certain stationary phases.[10] 3. Column Overloading: Severe overloading can lead to broad, misshapen peaks that appear to have low recovery.[7]1. Ensure the sample is fully dissolved in the injection solvent. 2. Increase the initial percentage of organic solvent in the mobile phase if solubility is an issue. 3. Consider a different stationary phase (e.g., alumina or a polymer-based column) if degradation on silica is suspected.[7]

Experimental Protocols

General Reverse-Phase HPLC Method

This protocol provides a robust starting point for the purification of this compound derivatives. Optimization will likely be required based on the specific derivative and impurity profile.

  • Column: C18 stationary phase (e.g., J'Sphere ODS-H80 or Waters Acquity BEH C18), 150 mm x 4.6 mm, 5 µm particle size.[1][4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Elution:

    • Start at 5-10% Mobile Phase B.

    • Linear gradient to 95% Mobile Phase B over 20-40 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to initial conditions and equilibrate for 10-15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Detection: UV Diode Array Detector (DAD) at 220 nm.[1]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the crude sample in a minimal amount of Water:Acetonitrile (e.g., 70:30) to a concentration of approximately 1-5 mg/mL.[1] Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: HPLC Parameter Optimization Guide

This table summarizes the effect of adjusting key HPLC parameters to optimize the separation of your target compound from impurities.

ParameterCondition VariationExpected Effect on Separation & Peak Shape
Stationary Phase C18 → Phenyl-Hexyl / PFPMay significantly alter selectivity for halogenated and aromatic compounds, potentially resolving co-eluting peaks.
Organic Modifier Acetonitrile → MethanolCan change elution order (selectivity) and improve resolution for certain compounds.
Acidic Additive No Additive → 0.1% TFA / Formic AcidProtonates basic analytes and masks silanols, leading to sharper, more symmetrical peaks and reduced tailing.[1][5]
Gradient Slope Steep (e.g., 10 min) → Shallow (e.g., 40 min)A shallower gradient increases run time but generally provides better resolution between closely eluting peaks.
Column Temperature 25 °C → 40 °CIncreasing temperature typically decreases solvent viscosity (lowering backpressure) and can improve peak efficiency, but may also alter selectivity.
Mobile Phase pH Acidic (pH 2-3) → Neutral (pH ~7)Significantly affects the retention and peak shape of ionizable compounds. The pyrrolopyridine nitrogen is basic, so lower pH will lead to earlier elution and potentially sharper peaks.

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common HPLC purification issues encountered with pyrrolopyridine derivatives.

HPLC_Troubleshooting_Workflow cluster_problems Start Problem Identified PeakShape Poor Peak Shape (Tailing, Broadening) Resolution Poor Resolution (Co-elution) Retention Retention Time Drift Pressure High Backpressure Cause_Silanol Cause: Silanol Interactions PeakShape->Cause_Silanol Cause_Overload Cause: Column Overload PeakShape->Cause_Overload Cause_MobilePhase Cause: Suboptimal Mobile Phase Resolution->Cause_MobilePhase Cause_Column Cause: Wrong Column Choice Resolution->Cause_Column Cause_Equilibrium Cause: Poor Equilibration Retention->Cause_Equilibrium Cause_Blockage Cause: System Blockage Pressure->Cause_Blockage Solution_Additive Solution: Add TFA / TEA to Mobile Phase Cause_Silanol->Solution_Additive Solution_Load Solution: Reduce Sample Load Cause_Overload->Solution_Load Solution_Gradient Solution: Optimize Gradient Cause_MobilePhase->Solution_Gradient Solution_Column Solution: Try Phenyl/PFP Column Cause_Column->Solution_Column Solution_Equilibrate Solution: Increase Equilibration Time Cause_Equilibrium->Solution_Equilibrate Solution_Filter Solution: Filter Sample/Mobile Phase Flush System Cause_Blockage->Solution_Filter

Caption: A flowchart for troubleshooting common HPLC issues.

References

Stability of 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine and related 7-azaindole derivatives under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the 7-azaindole scaffold?

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a key structural motif in many biologically active compounds.[1][2] While generally stable, its reactivity is influenced by the presence of the nitrogen atom in the pyridine ring, which can affect its physicochemical properties like electron distribution and solubility compared to indoles.[2][3] The scaffold's stability can be sensitive to pH.[2]

Q2: How does the 3-iodo substituent affect the stability of the molecule?

The carbon-iodine bond at the 3-position of the pyrrole ring is a site of potential reactivity. While essential for certain cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), this bond can be susceptible to cleavage under reductive conditions or in the presence of certain transition metal catalysts, potentially leading to de-iodination.

Q3: Are there known degradation pathways for this compound under acidic or basic conditions?

Specific degradation studies for this compound are not extensively documented in publicly available literature. However, based on the general chemistry of related heterocyclic systems, potential areas of instability exist:

  • Strongly Acidic Conditions: Protonation of the pyridine nitrogen is expected.[4] While this can protect the pyridine ring from oxidation, it may also activate the pyrrole ring towards certain reactions. Extreme acidic conditions could potentially lead to decomposition or undesired side reactions.

  • Strongly Basic Conditions: The N-H proton of the pyrrole ring is acidic and can be deprotonated by a strong base. The resulting anion could be reactive. While many syntheses of 7-azaindole derivatives utilize strong bases like lithium diisopropylamide (LDA), prolonged exposure or heating under harsh basic conditions may lead to degradation.[5] For related imide-containing structures, alkaline hydrolysis is a known degradation pathway.[6]

Q4: What are the recommended storage conditions for this compound?

Most suppliers recommend storing the solid compound at -20°C for long-term stability.[7] For short-term storage, 4°C is acceptable. It is advisable to avoid repeated freeze-thaw cycles and to handle the compound under an inert atmosphere if possible, especially if it is in solution.[7] Some suppliers recommend retesting the product after 12 months to ensure quality.[8]

Troubleshooting Guide

This section addresses common issues encountered during reactions involving this compound.

Issue / Observation Potential Cause Troubleshooting Steps
Low yield in cross-coupling reaction Decomposition of starting material: The reaction conditions (e.g., high temperature, strong base) may be degrading the compound.- Screen different bases, starting with milder options (e.g., carbonates instead of hydroxides or alkoxides).- Lower the reaction temperature and extend the reaction time.- Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.
Formation of de-iodinated byproduct Reductive cleavage of C-I bond: The catalyst system, solvent, or additives may be promoting hydrodehalogenation.- Use a different phosphine ligand or catalyst system.- Avoid solvents that can act as hydride donors (e.g., isopropanol) if not essential for the reaction.- Add a mild oxidant if compatible with the reaction chemistry.
Compound appears unstable in acidic workup Acid-catalyzed decomposition: Prolonged exposure to strong acid may be causing degradation.- Minimize the time the compound is in an acidic solution.- Use a weaker acid for pH adjustment if possible.- Perform the workup at a lower temperature (e.g., on an ice bath).
Inconsistent results between batches Variable purity or degradation of stored material: The compound may have degraded during storage.- Re-test the purity of the starting material using techniques like NMR or LC-MS before use.- Follow recommended storage conditions strictly.[7][8]
Table 1: Example Data for a Stability Study

This is an illustrative table. Actual data should be generated experimentally.

Condition Time (hours) % Remaining Compound Major Degradant(s) Observed (m/z)
1M HCl (aq) 2 95% 149 (de-iodinated)
1M HCl (aq) 24 70% 149 (de-iodinated), Others
pH 7 Buffer 24 >99% None Detected
1M NaOH (aq) 2 92% Unidentified polar species

| 1M NaOH (aq) | 24 | 65% | Unidentified polar species |

Experimental Protocols & Visualizations

Protocol: General Procedure for Assessing Stability
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Incubation: Add an aliquot of the stock solution to the test solutions (e.g., 1M HCl, pH 7.4 buffer, 1M NaOH) to reach a final concentration.

  • Time Points: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C). At specified time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot.

  • Quenching: Immediately neutralize the aliquot with an appropriate buffer to stop further degradation.

  • Analysis: Analyze the samples by HPLC or LC-MS, using the t=0 sample as a reference. Quantify the peak area of the parent compound to determine the percentage remaining.

Diagrams

Below are diagrams illustrating a typical experimental workflow for stability testing and a logical troubleshooting flow.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN) Incubate Incubate Aliquots at Defined Temp Stock->Incubate Acid Prepare Acidic Solution (e.g., 1M HCl) Acid->Incubate Base Prepare Basic Solution (e.g., 1M NaOH) Base->Incubate Buffer Prepare Neutral Buffer (e.g., pH 7.4) Buffer->Incubate Sample Sample at Time Points (0, 2, 6, 24h) Incubate->Sample Quench Quench Reaction (Neutralize) Sample->Quench LCMS LC-MS Analysis Quench->LCMS Data Quantify Parent Peak & Identify Degradants LCMS->Data

Caption: Workflow for assessing compound stability.

G Start Reaction Yield is Low or Byproduct Observed CheckPurity Check Starting Material Purity (LCMS/NMR) Start->CheckPurity Degradation Is Starting Material Degrading? CheckPurity->Degradation ModifyCond Modify Reaction Conditions: - Lower Temperature - Milder Base/Acid - Inert Atmosphere Degradation->ModifyCond Yes Purification Improve Purification Strategy Degradation->Purification No Success Problem Resolved ModifyCond->Success Purification->Success

Caption: Troubleshooting logic for reaction issues.

References

Technical Support Center: Deprotection Strategies for N-protected 1H-pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of N-protected 1H-pyrrolo[2,3-b]pyridines (7-azaindoles). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the removal of common nitrogen protecting groups from the 7-azaindole scaffold.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the deprotection of N-Boc, N-Cbz, and N-SEM protected 1H-pyrrolo[2,3-b]pyridines in a question-and-answer format.

N-Boc Deprotection

Question 1: My N-Boc deprotection using standard TFA/DCM is sluggish or incomplete. What could be the cause and how can I resolve it?

Answer:

Incomplete or slow N-Boc deprotection of 7-azaindoles can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The pyridine nitrogen in the 7-azaindole ring can be protonated, potentially requiring a higher concentration of acid for efficient Boc removal compared to less basic heterocycles.

  • Steric Hindrance: Bulky substituents on the 7-azaindole ring can sterically hinder the approach of the acid to the Boc group.

  • Low Reaction Temperature: While starting the reaction at 0 °C is a common practice to control exothermicity, prolonged reaction at low temperatures can slow down the deprotection.

Troubleshooting Workflow:

start Incomplete Boc Deprotection check_acid Increase TFA concentration (e.g., from 20% to 50% or neat TFA) start->check_acid Initial Step warm_reaction Allow reaction to warm to RT check_acid->warm_reaction If still slow end Successful Deprotection check_acid->end If successful stronger_acid Use a stronger acid system (e.g., 4M HCl in dioxane) warm_reaction->stronger_acid If incomplete warm_reaction->end lewis_acid Consider Lewis acid conditions (e.g., ZnBr2 in DCM) stronger_acid->lewis_acid If acid-sensitive groups are present stronger_acid->end lewis_acid->end thermal Attempt thermal deprotection (e.g., reflux in a suitable solvent) thermal->end

Caption: Troubleshooting workflow for incomplete N-Boc deprotection.

Recommended Solutions:

  • Increase Acid Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). For resistant substrates, using a higher ratio of TFA to DCM (e.g., 1:1) or even neat TFA for a short period can be effective, provided the substrate is stable under these conditions.

  • Elevate Temperature: After the initial addition of acid at a low temperature, allow the reaction to warm to room temperature. Gentle heating (e.g., to 40 °C) can also accelerate the reaction, but should be monitored carefully for side product formation.

  • Alternative Acidic Conditions: Consider using 4M HCl in dioxane, which is often effective for Boc deprotection.

  • Lewis Acid-Mediated Deprotection: For substrates with acid-sensitive functional groups, Lewis acids like zinc bromide (ZnBr₂) in DCM can be a milder alternative to protic acids.[1]

  • Thermal Deprotection: In some cases, thermal cleavage of the Boc group can be achieved by heating the compound in a suitable solvent like toluene or xylene.[2]

Question 2: I am observing side reactions or decomposition of my 7-azaindole derivative during N-Boc deprotection with strong acid. What are the alternative methods?

Answer:

The 7-azaindole core can be sensitive to strongly acidic conditions, leading to side reactions such as electrophilic substitution on the pyrrole ring or degradation of other functional groups. Milder deprotection methods are recommended in such cases.

Alternative Mild Deprotection Strategies:

  • p-Toluenesulfonic Acid (pTSA): Using a stoichiometric amount of pTSA in a solvent like ethyl acetate at elevated temperatures (e.g., 50-60 °C) can effectively cleave the Boc group while minimizing side reactions.[3]

  • Lewis Acids: As mentioned previously, Lewis acids such as ZnBr₂ or SnCl₄ can provide a milder alternative to strong protic acids.[1]

  • Oxalyl Chloride in Methanol: A mild method for the deprotection of N-Boc groups involves the use of oxalyl chloride in methanol at room temperature. This method has been shown to be effective for a range of heterocyclic substrates with yields often exceeding 90%.[4][5]

N-Cbz Deprotection

Question 3: My N-Cbz deprotection via catalytic hydrogenation is slow or stalls. What are the possible reasons and solutions?

Answer:

Slow or incomplete catalytic hydrogenation for N-Cbz deprotection on 7-azaindole substrates can be due to several factors:

  • Catalyst Poisoning: The pyridine nitrogen of the 7-azaindole can coordinate to the palladium catalyst, leading to deactivation. Sulfur-containing functional groups elsewhere in the molecule can also poison the catalyst.[6]

  • Poor Catalyst Activity: The quality and activity of the Pd/C catalyst can vary.

  • Insufficient Hydrogen Source: In catalytic transfer hydrogenation, the hydrogen donor (e.g., ammonium formate, formic acid) may be consumed or decompose.

Troubleshooting Workflow:

start Slow Cbz Hydrogenolysis check_catalyst Use fresh, high-quality Pd/C Increase catalyst loading start->check_catalyst Initial Step acid_deprotection Consider acidic deprotection (e.g., HBr/AcOH, IPA.HCl) start->acid_deprotection Alternative Strategy add_acid Add a co-solvent like AcOH to protonate pyridine nitrogen check_catalyst->add_acid If still slow end Successful Deprotection check_catalyst->end If successful transfer_hydrogenation Switch to transfer hydrogenation (e.g., HCOOH, HCOONH4) add_acid->transfer_hydrogenation If catalyst poisoning is suspected add_acid->end transfer_hydrogenation->end acid_deprotection->end

Caption: Troubleshooting workflow for slow N-Cbz hydrogenolysis.

Recommended Solutions:

  • Catalyst and Reaction Conditions:

    • Use a fresh, high-quality Pd/C catalyst. Increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can also be beneficial.

    • In cases of suspected pyridine coordination, adding a small amount of acetic acid to the reaction mixture can protonate the pyridine nitrogen and prevent it from binding to the catalyst.

  • Catalytic Transfer Hydrogenation: This method avoids the need for a hydrogen gas cylinder and can sometimes be more efficient. Common hydrogen donors include ammonium formate and formic acid.[7]

  • Acid-Mediated Deprotection: If hydrogenation methods fail, acidic conditions can be employed. Reagents such as HBr in acetic acid or isopropanol hydrochloride (IPA·HCl) are effective for Cbz cleavage.[8] These methods are also advantageous as they are metal-free.[8]

N-SEM Deprotection

Question 4: I am having difficulty with the deprotection of an N-SEM group on my 2-substituted 7-azaindole derivative. What are the challenges and recommended procedures?

Answer:

The deprotection of N-SEM (2-(trimethylsilyl)ethoxymethyl) groups on 7-azaindoles can indeed be challenging, and standard conditions may not always be effective. The release of formaldehyde during the deprotection can lead to side reactions, such as the formation of tricyclic eight-membered 7-azaindole structures.[9]

Recommended Deprotection Strategies:

  • Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) is a common reagent for SEM deprotection. The reaction is typically carried out in a solvent like THF at room temperature or with gentle heating.

  • Lewis Acid-Mediated Deprotection: Lewis acids can also effect the removal of the SEM group. Tin(IV) chloride (SnCl₄) in dichloromethane at low temperatures (e.g., 0 °C to room temperature) has been used successfully for the deprotection of N-SEM groups in nucleoside chemistry and can be applied to 7-azaindoles.[10] Magnesium bromide (MgBr₂) has also been reported as a mild reagent for SEM deprotection.

Quantitative Data Summary

The following table summarizes representative conditions and yields for the deprotection of various N-protected amines and heterocycles. It is important to note that optimal conditions can be substrate-dependent.

Protecting GroupSubstrate TypeReagent/ConditionsSolventTimeTemp (°C)Yield (%)Reference
Boc General Amines3 equiv. Oxalyl ChlorideMethanol1-4 hRTup to 90[4][5]
Boc General AminespTSA-based DES-10-30 minRT>98[3]
Boc N-Boc-7-azaindoleHeat----[11]
Cbz General Amines10% Pd/C, H₂EtOH/EtOAc-60100[12]
Cbz General Amines10% Pd/C, HCOONH₄MeOH or DMF-RTQuantitative
Cbz 7H-pyrrolo[2,3-d]pyrimidineIPA·HCl-4 h65-75-[8]
SEM N-SEM thymidine dinucleosideSnCl₄CH₂Cl₂2 h0 to RT95-98[10]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Deprotection with TFA
  • Dissolve the N-Boc protected 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in dichloromethane (DCM, approximately 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected product.

Protocol 2: General Procedure for N-Cbz Deprotection by Catalytic Transfer Hydrogenation
  • Dissolve the N-Cbz protected 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in methanol or a mixture of ethyl acetate and methanol.

  • Add ammonium formate (4-5 equivalents).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (10-20% by weight of the starting material).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within a few hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The residue can be further purified by column chromatography or recrystallization if necessary.

Protocol 3: General Procedure for N-SEM Deprotection with TBAF
  • Dissolve the N-SEM protected 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous tetrahydrofuran (THF, approximately 0.1 M).

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5-2 equivalents per SEM group).

  • Stir the reaction mixture at room temperature or heat gently (e.g., to 50 °C) if the reaction is slow. Monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mandatory Visualizations

Logical Relationship for Selecting a Deprotection Strategy

start Select Protecting Group boc N-Boc start->boc cbz N-Cbz start->cbz sem N-SEM start->sem acid_labile Acid-Labile Functional Groups? boc->acid_labile reducible_groups Reducible Functional Groups? cbz->reducible_groups fluoride_sensitive Fluoride-Sensitive Functional Groups? sem->fluoride_sensitive strong_acid Strong Acid (TFA, HCl) acid_labile->strong_acid No mild_acid Mild/Lewis Acid (pTSA, ZnBr2) acid_labile->mild_acid Yes hydrogenolysis Catalytic Hydrogenolysis (Pd/C, H2 or Transfer) reducible_groups->hydrogenolysis No acid_cleavage Acid Cleavage (HBr/AcOH) reducible_groups->acid_cleavage Yes fluoride Fluoride Source (TBAF) fluoride_sensitive->fluoride No lewis_acid_sem Lewis Acid (SnCl4, MgBr2) fluoride_sensitive->lewis_acid_sem Yes

Caption: Decision tree for selecting a deprotection strategy.

References

Technical Support Center: Synthesis of Substituted 7-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted 7-azaindoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of substituted 7-azaindoles?

A1: Impurities in 7-azaindole synthesis are highly dependent on the synthetic route employed. However, some common classes of impurities include:

  • Starting material-derived impurities: Unreacted starting materials and reagents.

  • Byproducts from side reactions: These can include dimers of starting materials, products of self-condensation, or rearranged intermediates.[1][2]

  • Over-reduction or over-oxidation products: For example, the formation of 7-azaindoline, the reduced form of 7-azaindole, can be a significant impurity if the reaction conditions are not carefully controlled.[3]

  • Isomeric impurities: Depending on the substitution pattern of the precursors, regioisomers of the desired 7-azaindole may be formed.

  • Residual catalysts and reagents: In syntheses employing metal catalysts (e.g., Palladium, Rhodium), residual metals or ligands can be present in the final product.[4][5]

  • N-substituted impurities: If protecting groups are used on the indole nitrogen, incomplete deprotection can lead to N-substituted 7-azaindole impurities.[6]

Q2: How can I detect and characterize impurities in my 7-azaindole product?

A2: A combination of chromatographic and spectroscopic techniques is typically used for the detection and characterization of impurities.

  • Thin Layer Chromatography (TLC): A quick and effective method for initial purity assessment and for monitoring reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can be used to resolve and isolate impurities.

  • Mass Spectrometry (MS): Helps in identifying the molecular weight of the impurities, providing clues to their structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the detailed structure of impurities.[1] Techniques like COSY, HSQC, and HMBC can further aid in complex structure determination.[1]

  • Infrared (IR) Spectroscopy: Can provide information about the functional groups present in the impurities.[1]

Troubleshooting Guides

Issue 1: Presence of High Molecular Weight Byproducts

Symptoms:

  • Multiple spots on TLC with lower Rf values than the desired product.

  • Mass spectrometry data shows peaks corresponding to approximately double the molecular weight of the starting materials or intermediates.

Potential Cause: During syntheses like the Chichibabin cyclization, dimerization of starting materials such as substituted picolines can occur.[1] This is often mediated by strong bases like lithium diisopropylamide (LDA). These dimers can be 1,4-adducts or 1,2-adducts of the picoline.[1]

Troubleshooting Steps:

  • Optimize Reagent Addition: The order and rate of addition of reagents can significantly impact side reactions. For instance, in an LDA-mediated reaction, adding the picoline to the LDA solution at a controlled rate can minimize its self-condensation.

  • Control Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the rate of the desired reaction.

  • Adjust Stoichiometry: Using a slight excess of one reagent might drive the reaction to completion and minimize the self-reaction of another.

Issue 2: Formation of a Reduced Impurity (7-Azaindoline)

Symptoms:

  • A new peak in the HPLC with a different retention time.

  • NMR analysis shows the disappearance of the pyrrole double bond signals and the appearance of signals corresponding to a saturated five-membered ring.

Potential Cause: In some synthetic routes, especially those involving hydride reagents or certain catalytic conditions, the 7-azaindole ring can be reduced to the corresponding 7-azaindoline. The choice of base can also influence the formation of azaindoline, with some bases favoring its formation over the desired azaindole.[3]

Troubleshooting Steps:

  • Re-evaluate the Reducing Agent/Base: If a reducing agent is used, consider a milder alternative. If a strong base is employed, screening other bases might be necessary to find one that promotes the desired cyclization without causing reduction.[3]

  • Control Reaction Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent unwanted side reactions that might lead to the formation of reducing species.

  • Oxidation of the Final Product: If the formation of 7-azaindoline is unavoidable, a final oxidation step can be introduced to convert the azaindoline back to the desired 7-azaindole.

Issue 3: Aldol Condensation Byproduct

Symptoms:

  • Presence of an impurity containing a hydroxyl group, as indicated by IR spectroscopy.

  • Mass spectrometry and NMR data are consistent with the condensation of two molecules of an aldehyde intermediate.

Potential Cause: In syntheses that proceed through an aldehyde intermediate, such as some variations of the Madelung synthesis, an aldol reaction between two molecules of the intermediate aldehyde can occur, leading to an aminoalcohol impurity.[2]

Troubleshooting Steps:

  • Optimize Reaction Conditions to Favor Cyclization: Increasing the rate of the desired cyclization reaction can minimize the time the aldehyde intermediate is present, thus reducing the likelihood of the aldol side reaction. This could involve adjusting the temperature or catalyst concentration.

  • Trapping the Intermediate: In some cases, it may be possible to trap the aldehyde intermediate with a suitable reagent to prevent its self-condensation, followed by a subsequent step to complete the synthesis.

Quantitative Data on Impurities

While specific quantitative data for impurities is highly dependent on the exact reaction conditions and substrates used, the following table provides a general overview of the types of impurities and their potential prevalence based on the synthetic method.

Synthetic MethodCommon ImpuritiesTypical Percentage Range
Chichibabin Cyclization Picoline Dimers (1,4- and 1,2-adducts)[1]5-20%
Madelung Synthesis Azaindoline-azaindole derivatives, Aminoalcohols (from aldol condensation)[2]5-15%
Palladium-catalyzed Cross-Coupling Residual Palladium, Phosphine Ligands/Oxides< 1% (with proper workup)
Syntheses with N-Protecting Groups N-Substituted 7-Azaindole1-5% (dependent on deprotection efficiency)

Experimental Protocols

Example Protocol: Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization

This protocol is adapted from a literature procedure and is provided as an example.[1]

Materials:

  • 2-Fluoro-3-picoline

  • Lithium diisopropylamide (LDA)

  • Benzonitrile

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of LDA (2.1 equivalents) in anhydrous THF is cooled to -40 °C under an inert atmosphere.

  • 2-Fluoro-3-picoline (1.0 equivalent) is added dropwise to the LDA solution, and the mixture is stirred for 1 hour at -40 °C.

  • Benzonitrile (1.2 equivalents) is then added to the reaction mixture, and stirring is continued for an additional 2 hours at -40 °C.

  • The reaction is warmed to 0 °C for 30 minutes and then quenched by the addition of wet THF.

  • The solvent is removed under reduced pressure.

  • The resulting solid is redissolved in EtOAc and washed sequentially with saturated aqueous NaHCO₃ and saturated aqueous NaCl.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude product.

  • The crude product is purified by column chromatography on silica gel to afford the pure 2-phenyl-7-azaindole.

Visualizations

Impurity_Formation_Chichibabin Picoline Substituted Picoline Benzyllithium Benzyllithium Intermediate Picoline->Benzyllithium Deprotonation Dimer_Impurity Picoline Dimer Impurity Picoline->Dimer_Impurity LDA LDA LDA->Benzyllithium Desired_Product Substituted 7-Azaindole Benzyllithium->Desired_Product Addition Benzyllithium->Dimer_Impurity Dimerization (Side Reaction) Benzonitrile Benzonitrile Benzonitrile->Desired_Product

Caption: Impurity formation pathway in Chichibabin synthesis.

Troubleshooting_Workflow Start Impurity Detected Characterize Characterize Impurity (LC-MS, NMR) Start->Characterize High_MW High MW Impurity? Characterize->High_MW Reduced_Impurity Reduced Impurity? High_MW->Reduced_Impurity No Optimize_Addition Optimize Reagent Addition/Temp. High_MW->Optimize_Addition Yes Other_Impurity Other Impurity? Reduced_Impurity->Other_Impurity No Change_Base Change Base/Reducing Agent Reduced_Impurity->Change_Base Yes Purification Optimize Purification Other_Impurity->Purification Yes End Pure Product Optimize_Addition->End Change_Base->End Purification->End

Caption: A logical workflow for troubleshooting impurities.

References

Navigating the Functionalization of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Rostock, Germany - Researchers and drug development professionals working with the privileged 5-methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 5-methoxy-7-azaindole) scaffold now have access to a comprehensive technical support center. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges in achieving regioselective functionalization of this versatile heterocyclic compound.

The electron-donating methoxy group at the C5 position significantly influences the electronic properties of the bicyclic system, presenting both opportunities and challenges for selective chemical modifications. This guide aims to provide researchers with the necessary information to navigate these complexities and achieve their desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the 5-methoxy-1H-pyrrolo[2,3-b]pyridine ring for electrophilic substitution?

A1: The reactivity of the 5-methoxy-7-azaindole core is dictated by the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring, which is further modulated by the C5-methoxy group. Generally, the positions on the pyrrole ring are more susceptible to electrophilic attack. The typical order of reactivity for electrophilic substitution is C3 > C2. The pyridine ring positions (C4 and C6) are significantly less reactive and require more specialized conditions for functionalization.

Q2: How does the 5-methoxy group influence the regioselectivity of functionalization?

A2: The C5-methoxy group is an electron-donating group, which enhances the electron density of the pyridine ring, making it slightly less electron-deficient than the parent 7-azaindole. However, the dominant electronic effect is still the inherent nucleophilicity of the pyrrole ring. For electrophilic aromatic substitution, the C3 position remains the most favored site. For metalation reactions, the methoxy group can act as a directing group, potentially facilitating functionalization at the C4 and C6 positions.

Q3: What is the best strategy for selectively functionalizing the C3 position?

A3: The C3 position is the most nucleophilic carbon and is readily functionalized by a variety of electrophilic substitution reactions. For instance, the Vilsmeier-Haack reaction provides a reliable method for introducing a formyl group at the C3 position with high regioselectivity. Halogenation with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) also predominantly occurs at C3.

Q4: How can I achieve functionalization at the C2 position?

A4: Selective functionalization at the C2 position typically requires blocking the more reactive C3 position or using a directed metalation strategy. If the C3 position is already substituted, electrophilic attack may then occur at C2. Alternatively, N-protection of the pyrrole nitrogen with a suitable directing group can facilitate lithiation at the C2 position, followed by quenching with an electrophile.

Q5: What methods are available for functionalizing the pyridine ring (C4 and C6)?

A5: Functionalization of the pyridine ring is more challenging due to its electron-deficient nature. Strategies include:

  • Directed ortho-Metalation (DoM): The C5-methoxy group can direct a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to deprotonate the adjacent C4 or C6 positions. This requires careful optimization of the N-protecting group, base, and temperature.

  • Halogenation followed by Cross-Coupling: A multi-step sequence involving nitration, followed by halogenation and other transformations can be used to introduce halogens at specific positions on the pyridine ring. These halogenated intermediates can then be used in palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira couplings to introduce a wide variety of substituents.

Q6: Is N-protection necessary for most functionalization reactions?

A6: For many electrophilic substitution reactions at C3, N-protection is not strictly necessary. However, for metalation reactions (DoM and C2-lithiation) and some cross-coupling reactions, protection of the pyrrole nitrogen is crucial to prevent N-deprotonation or catalyst inhibition. Common protecting groups include triisopropylsilyl (TIPS), benzenesulfonyl, and 4-methoxybenzyl.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no conversion in electrophilic substitution (e.g., Vilsmeier-Haack, Halogenation) Insufficiently activated electrophile. Reaction temperature too low. Starting material is of poor quality.Use a more reactive Vilsmeier reagent (e.g., generated from oxalyl chloride instead of POCl₃). Gradually increase the reaction temperature, monitoring for decomposition. Ensure the purity of the 5-methoxy-1H-pyrrolo[2,3-b]pyridine starting material.
Mixture of C2 and C3 isomers obtained Reaction conditions are too harsh, leading to loss of selectivity. The electrophile is too reactive.Lower the reaction temperature. Use a milder electrophilic reagent (e.g., use NBS at 0°C instead of Br₂).
Failure of Directed ortho-Metalation (DoM) at C4 or C6 The N-H proton is more acidic and is deprotonated preferentially. The chosen base is not strong enough or is sterically hindered. The N-protecting group is not suitable for directing the metalation.Protect the pyrrole nitrogen with a bulky group like TIPS.[2] Use a stronger base like s-BuLi in the presence of TMEDA. Experiment with different N-protecting groups that have better directing capabilities.
Low yield in Suzuki or Sonogashira cross-coupling with a halogenated derivative Catalyst deactivation by the unprotected N-H of the azaindole. Incomplete oxidative addition due to an electron-rich pyridine ring. Inappropriate base or solvent system. Oxygen contamination leading to catalyst decomposition.Protect the pyrrole nitrogen before performing the coupling reaction. Use a more electron-rich phosphine ligand (e.g., Buchwald ligands) to promote oxidative addition. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, DMF). Ensure thorough degassing of the reaction mixture and maintain a strict inert atmosphere.
Unidentified side products Potential cleavage of the methoxy group under strongly acidic or basic conditions. Over-functionalization if reaction conditions are too harsh.Use milder reaction conditions where possible. Carefully monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times. Fully characterize side products to understand the undesired reaction pathway.

Key Experimental Protocols

C3-Formylation via Vilsmeier-Haack Reaction

Reaction: Introduction of a formyl group at the C3 position.

Procedure:

  • In a round-bottom flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise, maintaining the temperature at 0°C.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80°C for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

C4/C6-Functionalization via Directed ortho-Metalation (DoM)

Reaction: Introduction of an electrophile at the C4 or C6 position.

Procedure:

  • Protect the nitrogen of 5-methoxy-1H-pyrrolo[2,3-b]pyridine with a suitable protecting group (e.g., TIPS).

  • To a solution of the N-protected 5-methoxy-7-azaindole in anhydrous THF at -78°C under an inert atmosphere, add a strong lithium base such as n-BuLi or LDA (1.1 equivalents) dropwise.

  • Stir the reaction mixture at -78°C for 1-2 hours to allow for complete deprotonation.

  • Add the desired electrophile (e.g., iodine for iodination, or an aldehyde/ketone for addition) at -78°C and stir for an additional 1-2 hours.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Deprotect the nitrogen if necessary and purify the product by column chromatography. A mixture of C4 and C6 isomers may be obtained and require careful separation.

Suzuki Cross-Coupling of a Halogenated Derivative

Reaction: C-C bond formation at a pre-functionalized halogenated position.

Procedure:

  • To a degassed mixture of the halogenated N-protected 5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents) in a solvent system like 1,4-dioxane/water (4:1), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Heat the reaction mixture under an inert atmosphere at 80-100°C until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired coupled product.

Data Summary

The following tables provide representative data for key functionalization reactions. Note that yields and regioselectivity are highly dependent on the specific reaction conditions and substrates used.

Table 1: Electrophilic Substitution Reactions

ReactionReagent(s)Position(s) FunctionalizedTypical Yield (%)
Vilsmeier-HaackPOCl₃, DMFC370-90
BrominationNBS, MeCNC385-95
IodinationNIS, MeCNC380-90
NitrationHNO₃, H₂SO₄C3 and pyridine ringVariable, often a mixture

Table 2: Metal-Catalyzed Cross-Coupling of Halogenated Derivatives

Halogen PositionCoupling PartnerCatalyst SystemBaseTypical Yield (%)
C3-BrPhenylboronic acidPd(PPh₃)₄K₂CO₃75-90
C4-I4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃60-80
C6-BrEthynyltrimethylsilanePdCl₂(PPh₃)₂, CuIEt₃N70-85

Visualizing Experimental and Troubleshooting Workflows

To further aid researchers, the following diagrams illustrate key decision-making processes and experimental workflows.

G cluster_0 Regioselective Functionalization Strategy start Desired Functionalization Position? c3 C3 Position start->c3 Pyrrole Ring c2 C2 Position start->c2 pyridine_ring Pyridine Ring (C4/C6) start->pyridine_ring Pyridine Ring electrophilic_sub Direct Electrophilic Substitution (Vilsmeier, Halogenation) c3->electrophilic_sub c2_lithiation C3-Block then Electrophilic Substitution or N-Directed Lithiation c2->c2_lithiation dom Directed ortho-Metalation (DoM) (Requires N-protection) pyridine_ring->dom halogenation_coupling Halogenation followed by Cross-Coupling (Suzuki, etc.) pyridine_ring->halogenation_coupling

Caption: Decision tree for selecting a regioselective functionalization strategy.

G cluster_1 Troubleshooting Low Yield in Suzuki Coupling start Low Yield in Suzuki Coupling check_inert Check Inert Atmosphere (Degas Thoroughly) start->check_inert protect_n Protect Pyrrole Nitrogen start->protect_n If N-H is free check_reagents Verify Reagent Quality (Boronic Acid, Base) check_inert->check_reagents No Improvement success Improved Yield check_inert->success Improvement change_catalyst Change Catalyst/Ligand (e.g., to Buchwald system) check_reagents->change_catalyst No Improvement check_reagents->success Improvement optimize_conditions Optimize Base/Solvent/Temp. change_catalyst->optimize_conditions No Improvement change_catalyst->success Improvement protect_n->success optimize_conditions->success

Caption: Troubleshooting workflow for Suzuki coupling reactions.

References

Technical Support Center: Troubleshooting Low Yields in Fischer Indole Synthesis of Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolopyridines, also known as azaindoles, the Fischer indole synthesis is a powerful tool. However, achieving high yields can be challenging due to the unique electronic properties of the pyridine ring. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why are the yields of my Fischer indole synthesis of pyrrolopyridines consistently low?

Low yields in the Fischer indole synthesis of pyrrolopyridines often stem from the electron-deficient nature of the pyridine ring. The nitrogen atom in the pyridine ring withdraws electron density, which deactivates the ring and makes the crucial acid-catalyzed[1][1]-sigmatropic rearrangement step more difficult.[2][3][4] This inherent property of the starting pyridylhydrazine can lead to incomplete reactions or the formation of side products. Furthermore, the basicity of the pyridine nitrogen can lead to unwanted side reactions under strongly acidic conditions.[2]

Q2: What is the most critical factor to consider for a successful synthesis?

The choice of the acid catalyst is paramount for a successful Fischer indole synthesis of pyrrolopyridines.[2][4] Both Brønsted acids (e.g., sulfuric acid, hydrochloric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) can be employed.[5][6] The optimal catalyst and its concentration depend on the specific substrates and the position of the nitrogen in the pyridine ring.[4] A systematic screening of different acids is often necessary to identify the most effective one for your particular reaction.[4]

Q3: How can I improve the reactivity of my pyridylhydrazine starting material?

To enhance the reactivity of the pyridylhydrazine, consider introducing an electron-donating group (EDG) onto the pyridine ring, such as a methoxy or methylthio group.[2][4] These groups can help to counteract the electron-withdrawing effect of the pyridine nitrogen, thereby facilitating the key sigmatropic rearrangement step and improving the overall yield.[2][4]

Q4: My reaction is producing a complex mixture of products. What are the likely side reactions?

Several side reactions can contribute to low yields and complex product mixtures. These can include:

  • Aldol Condensation: Self-condensation of the starting ketone or aldehyde can occur under acidic conditions.

  • Friedel-Crafts-type Reactions: The acidic conditions can promote unwanted reactions between the indole product and other species in the reaction mixture.

  • N-N Bond Cleavage: In some cases, the nitrogen-nitrogen bond of the hydrazone intermediate can cleave, leading to the formation of amines and other byproducts.

  • Incomplete Cyclization or Rearrangement: The reaction may stall at the hydrazone or enamine intermediate stage without proceeding to the final pyrrolopyridine product.

Q5: Can microwave-assisted synthesis improve my yields?

Yes, microwave-assisted organic synthesis (MAOS) can be a highly effective technique for improving the yields and reducing the reaction times of Fischer indole syntheses.[1][7][8] The rapid and uniform heating provided by microwaves can often overcome the activation energy barriers that are problematic in conventional heating methods, leading to cleaner reactions and higher throughput.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inappropriate Acid Catalyst: The chosen acid may be too weak to promote the reaction or too strong, causing degradation.[4] 2. Low Reaction Temperature: The activation energy for the[1][1]-sigmatropic rearrangement may not be reached. 3. Poor Quality Starting Materials: Impurities in the pyridylhydrazine or carbonyl compound can inhibit the reaction. 4. Unfavorable Electronics: Strong electron-withdrawing groups on the pyridine ring can significantly reduce reactivity.[3]1. Screen Catalysts: Systematically test a range of Brønsted and Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂, BF₃·OEt₂) to find the optimal catalyst for your specific substrates.[4] 2. Increase Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Consider using a higher-boiling point solvent. 3. Purify Starting Materials: Ensure the purity of your pyridylhydrazine and carbonyl compound through recrystallization or distillation. 4. Modify Substrate: If possible, introduce an electron-donating group to the pyridine ring to increase its reactivity.[9]
Formation of Multiple Products / Isomers 1. Use of Unsymmetrical Ketones: This can lead to the formation of two different enamine intermediates and subsequently two regioisomeric pyrrolopyridine products. 2. Side Reactions: Competing side reactions such as those mentioned in the FAQs can lead to a complex product mixture.1. Optimize for Regioselectivity: The choice of acid catalyst can influence the regioselectivity. Experiment with different acids to favor the formation of the desired isomer.[5] 2. Control Reaction Conditions: Carefully control the reaction temperature and time to minimize the formation of byproducts. Monitor the reaction closely and stop it once the starting material is consumed.
Product Degradation / Tar Formation 1. Harsh Reaction Conditions: Excessively high temperatures or highly concentrated strong acids can lead to the decomposition of the starting materials or the desired product.[2]1. Use Milder Conditions: Employ the mildest effective acid catalyst and the lowest possible reaction temperature to achieve the desired transformation.[2] 2. Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Data Presentation

Table 1: Comparison of Acid Catalysts in the Synthesis of 5-Methoxy-2-propyl-4-azaindole

Starting HydrazineCarbonyl CompoundAcid CatalystReaction ConditionsProductYield (%)Reference
6-Methoxypyrid-3-ylhydrazineValeraldehydeH₂SO₄ (4 wt% aq.)Reflux, 2 h5-Methoxy-2-propyl-4-azaindole80[2]

Note: This table is based on available data and is intended to be illustrative. Optimal conditions may vary for different substrates.

Experimental Protocols

Synthesis of 5-Methoxy-2-propyl-4-azaindole [2]

Materials:

  • 6-Methoxypyrid-3-ylhydrazine

  • Valeraldehyde

  • Sulfuric acid (4 wt% aqueous solution)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxypyrid-3-ylhydrazine (1.0 equivalent) in a 4 wt% aqueous solution of sulfuric acid.

  • Addition of Carbonyl: Add valeraldehyde (1.1 equivalents) to the reaction mixture.

  • Heating: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 5-methoxy-2-propyl-4-azaindole.

Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting Start Start Hydrazone_Formation Hydrazone Formation (Pyridylhydrazine + Carbonyl) Start->Hydrazone_Formation Acid_Addition Add Acid Catalyst (Brønsted or Lewis) Hydrazone_Formation->Acid_Addition Heating Heat Reaction Mixture (Conventional or Microwave) Acid_Addition->Heating Quench Quench Reaction (e.g., with base) Heating->Quench Low_Yield Low Yield? Heating->Low_Yield Extraction Extraction Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product Pyrrolopyridine Product Purification->Product Optimize Optimize: - Catalyst - Temperature - Substrate Low_Yield->Optimize Yes Optimize->Acid_Addition Fischer_Mechanism A Pyridylhydrazine + Carbonyl B Pyridylhydrazone A->B Condensation C Enamine Intermediate B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D H+ E Di-imine Intermediate D->E F Cyclization E->F G Ammonia Elimination F->G -NH3 H Pyrrolopyridine G->H Aromatization Side_Reactions cluster_desired Desired Pathway cluster_side Side Reactions Start Pyridylhydrazone Intermediate Desired_Product Pyrrolopyridine Start->Desired_Product [3,3]-Sigmatropic Rearrangement & Cyclization Side_Product1 Aldol Products Start->Side_Product1 Self-condensation of Carbonyl Side_Product2 N-N Cleavage Products Start->Side_Product2 Bond Cleavage Side_Product3 Incomplete Reaction (Stalled Intermediates) Start->Side_Product3 Insufficient Activation

References

Technical Support Center: Navigating Catalyst Poisoning in Cross-Coupling Reactions with Sulfur-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in cross-coupling reactions involving sulfur-containing heterocycles.

Frequently Asked Questions (FAQs)

Q1: Why are sulfur-containing heterocycles problematic in cross-coupling reactions?

A1: Palladium catalysts, commonly employed in cross-coupling reactions, are susceptible to poisoning by sulfur compounds.[1] The sulfur atom, being a soft Lewis base, readily coordinates to the soft Lewis acidic palladium center. This strong interaction, known as chemisorption, blocks the active sites on the catalyst surface, leading to decreased catalytic activity or complete deactivation.[1][2] In some cases, stable and catalytically inactive palladium sulfide (PdS) complexes can form.[1]

Q2: What are the common signs of catalyst poisoning in my reaction?

A2: Common indicators of catalyst poisoning include:

  • Sluggish or stalled reactions: The reaction proceeds slower than expected or stops completely before all the starting material is consumed.[1]

  • Low yields: The desired product is obtained in a lower-than-expected quantity.

  • Formation of dark precipitates: The appearance of black or dark brown solids, often referred to as "palladium black," can indicate catalyst decomposition and deactivation.[3]

  • Incomplete conversion: Significant amounts of starting materials remain even after prolonged reaction times.

Q3: Which types of sulfur heterocycles are most likely to poison my catalyst?

A3: The extent of catalyst poisoning depends on the nature of the sulfur-containing functional group. Unprotected thiols (-SH) are particularly problematic due to the high affinity of the sulfur atom for palladium.[1] Thiophenes, thioethers, and sulfones can also significantly impact catalyst activity, though the deactivation kinetics may differ.[1] The coordination of sulfur atoms in heterocyclic substrates to the metal catalyst can lead to catalyst poisoning.[2]

Q4: Are there general strategies to mitigate catalyst poisoning by sulfur compounds?

A4: Yes, several strategies can be employed to overcome catalyst poisoning by sulfur:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can protect the metal center and promote the desired catalytic cycle over deactivation pathways.[4][5]

  • Catalyst Choice and Loading: Using specialized, more robust catalyst systems, sometimes at higher loadings, can compensate for some deactivation.

  • Protecting Groups: For highly problematic functional groups like thiols, using a protecting group that can be removed after the cross-coupling step is an effective strategy.[1]

  • Slow Addition: Gradually adding the sulfur-containing substrate can maintain a low concentration of the poisoning species, allowing the catalyst to function more effectively.[1]

  • Process Optimization: Modifying reaction conditions such as temperature, solvent, and base can also help to minimize catalyst deactivation.

Troubleshooting Guide

Problem 1: My Suzuki-Miyaura reaction with a thiophene-containing boronic acid is giving a low yield.

  • Possible Cause: The sulfur atom in the thiophene ring is likely deactivating your palladium catalyst.[1]

  • Solutions:

    • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) may be sufficient to achieve a reasonable yield.

    • Employ Robust Ligands: Switch to bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu groups, which are known to be effective in challenging cross-coupling reactions.[6][7]

    • Use a Different Palladium Precursor: Consider using a pre-formed palladium catalyst that is more resistant to poisoning.

Problem 2: My Buchwald-Hartwig amination of a sulfur-containing heteroaryl halide has stalled.

  • Possible Cause: Progressive deactivation of the palladium catalyst by the sulfur-containing substrate throughout the reaction.[1]

  • Solutions:

    • Change the Base: The choice of base can significantly influence the outcome. If using a common base like sodium tert-butoxide, consider switching to a weaker base like potassium phosphate or cesium carbonate, which can sometimes be more compatible with sensitive substrates.

    • Optimize Ligand: Biarylphosphine ligands are often effective for C-N bond formation.[4] Experiment with different ligands to find one that promotes the desired reaction over catalyst deactivation.

    • Solvent Effects: The solvent can play a crucial role. If the reaction is stalling in a common solvent like toluene, trying a more polar aprotic solvent like dioxane or DMF might be beneficial, although solvent choice is often empirical.[8]

Problem 3: I am observing the formation of palladium black in my reaction.

  • Possible Cause: This indicates the decomposition of the active Pd(0) catalyst to an inactive form. This can be exacerbated by high temperatures or the presence of poisons like sulfur.[3][9]

  • Solutions:

    • Lower Reaction Temperature: If possible, running the reaction at a lower temperature may slow down the catalyst decomposition.

    • Use a Ligand: For ligand-less protocols, the addition of a suitable phosphine ligand can stabilize the palladium catalyst and prevent aggregation.

    • Control Reactant Concentration: In some cases, high concentrations of reactants can accelerate catalyst decomposition.

Quantitative Data Summary

Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of 2-Thiopheneboronic Acid with 4-Bromoanisole

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
PPh₃2K₂CO₃Toluene/H₂O10045
P(t-Bu)₃2K₃PO₄Toluene8085
SPhos1.5K₃PO₄Dioxane10092
XPhos1.5K₃PO₄Dioxane10095

Note: This data is a representative summary from various literature sources and should be used as a guideline. Actual results may vary.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with a Sulfur-Containing Heterocycle:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the sulfur-containing boronic acid or ester (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

CatalystPoisoningMechanism cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X Deactivated Deactivated Catalyst (e.g., L_nPd-S) Pd0->Deactivated Coordination PdII Ar-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ PdII_Aryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Sulfur Sulfur Heterocycle Sulfur->Deactivated

Caption: Mechanism of palladium catalyst poisoning by sulfur heterocycles.

TroubleshootingWorkflow Start Low Yield or Stalled Reaction Check_Catalyst Is Catalyst Loading Sufficient? Start->Check_Catalyst Increase_Catalyst Increase Catalyst Loading Check_Catalyst->Increase_Catalyst No Check_Ligand Is the Ligand Appropriate? Check_Catalyst->Check_Ligand Yes Increase_Catalyst->Check_Ligand Failure Still Low Yield (Consider Alternative Strategy) Increase_Catalyst->Failure Change_Ligand Switch to Bulky, Electron-Rich Ligand Check_Ligand->Change_Ligand No Check_Base Is the Base Optimal? Check_Ligand->Check_Base Yes Change_Ligand->Check_Base Change_Ligand->Failure Change_Base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) Check_Base->Change_Base No Check_Temp Is Temperature Appropriate? Check_Base->Check_Temp Yes Change_Base->Check_Temp Change_Base->Failure Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Success Improved Yield Check_Temp->Success Yes Adjust_Temp->Success Adjust_Temp->Failure

Caption: Troubleshooting workflow for cross-coupling reactions.

CatalystSelection Start Substrate: Sulfur-Containing Heterocycle Thiol_Check Does it contain a free -SH group? Start->Thiol_Check Protect_Thiol Protect the Thiol Group Thiol_Check->Protect_Thiol Yes Coupling_Type What is the coupling type? Thiol_Check->Coupling_Type No Protect_Thiol->Coupling_Type Suzuki Suzuki-Miyaura Coupling_Type->Suzuki Buchwald Buchwald-Hartwig Coupling_Type->Buchwald Other Other Coupling_Type->Other Ligand_Select_Suzuki Use Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald or Fu type) Suzuki->Ligand_Select_Suzuki Ligand_Select_Buchwald Use Biarylphosphine Ligands Buchwald->Ligand_Select_Buchwald General_Recommendation Consult Literature for Specific Substrate Class Other->General_Recommendation

Caption: Decision tree for catalyst and ligand selection.

References

Validation & Comparative

Reactivity Face-Off: 3-Iodo- vs. 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis

In the synthesis of complex molecules for pharmaceutical and materials science applications, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure. The functionalization of this core, particularly at the 3-position, is often achieved through palladium-catalyzed cross-coupling reactions. The choice of the halide at this position—typically iodine or bromine—is a critical decision that influences reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 3-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine and its 3-bromo counterpart, supported by established principles in organometallic chemistry and analogous experimental data.

The Decisive Factor: Carbon-Halogen Bond Strength and Reactivity

The generally accepted trend in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This order is primarily governed by the carbon-halogen (C-X) bond dissociation energy. The weaker carbon-iodine bond is more susceptible to cleavage during the rate-determining oxidative addition step of the catalytic cycle. This fundamental principle dictates that this compound will generally exhibit higher reactivity than 3-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, often leading to faster reactions, higher yields, and the feasibility of using milder reaction conditions.

Comparative Performance in Key Cross-Coupling Reactions

Below is a summary of the expected performance and representative experimental conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The data is extrapolated from studies on analogous 7-azaindole systems and general knowledge of cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The higher reactivity of the 3-iodo derivative is expected to be particularly advantageous, potentially allowing for lower catalyst loadings and shorter reaction times.

ParameterThis compound3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Expected Yield Excellent (>90%)Good to Excellent (70-95%)
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, PdCl₂(dppf), Buchwald precatalysts
Catalyst Loading 1-5 mol%3-10 mol%
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃, Cs₂CO₃, K₃PO₄
Reaction Temperature 80-100 °C90-120 °C
Reaction Time 1-6 hours4-24 hours
Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of alkynes. The milder conditions often required for the iodo-substituted substrate can be beneficial for sensitive functional groups.

ParameterThis compound3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Expected Yield Excellent (>85%)Good (60-85%)
Typical Catalyst PdCl₂(PPh₃)₂, CuIPdCl₂(PPh₃)₂, CuI
Catalyst Loading 1-5 mol% Pd, 2-10 mol% CuI3-10 mol% Pd, 5-20 mol% CuI
Typical Base Et₃N, DIPEAEt₃N, DIPEA
Reaction Temperature Room Temperature to 60 °C50-100 °C
Reaction Time 2-8 hours6-24 hours
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. The choice of ligand is crucial for achieving high yields, particularly with the less reactive bromo-derivative.

ParameterThis compound3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Expected Yield Excellent (>90%)Good to Excellent (75-95%)
Typical Catalyst Pd₂(dba)₃, Pd(OAc)₂ with ligands like XPhos, RuPhosPd₂(dba)₃, Pd(OAc)₂ with ligands like XPhos, RuPhos
Catalyst Loading 1-3 mol%2-5 mol%
Typical Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu, K₃PO₄, Cs₂CO₃
Reaction Temperature 80-110 °C100-130 °C
Reaction Time 4-12 hours12-24 hours

Experimental Protocols: Representative Methodologies

The following are generalized experimental protocols for the three major cross-coupling reactions, based on procedures reported for similar 7-azaindole substrates.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the 3-halo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and the corresponding boronic acid or boronic ester (1.2-1.5 equiv) in a suitable solvent (e.g., dioxane/water, DMF, or toluene), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv) are added. The mixture is degassed and heated under an inert atmosphere at the appropriate temperature for the specified time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Sonogashira Coupling

In a flask, the 3-halo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%) are dissolved in a solvent such as DMF or THF. A base, typically an amine like triethylamine or diisopropylethylamine, is added, and the mixture is degassed. The reaction is then stirred at the indicated temperature until completion. The reaction mixture is diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the residue is purified by chromatography.

General Procedure for Buchwald-Hartwig Amination

An oven-dried reaction vessel is charged with the 3-halo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the amine (1.1-1.3 equiv), a palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv). The vessel is evacuated and backfilled with an inert gas. A dry, degassed solvent (e.g., toluene or dioxane) is added, and the reaction mixture is heated to the required temperature. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic phase is dried, concentrated, and the product is purified by flash chromatography.

Visualizing the Chemistry

To better illustrate the concepts discussed, the following diagrams outline the general workflow of a cross-coupling reaction and the fundamental catalytic cycle.

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reactants: - 3-Halo-5-methoxy-7-azaindole - Coupling Partner - Base B Add Catalyst System: - Palladium Precursor - Ligand (if needed) A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Quench Reaction D->E F Extraction E->F G Purification (e.g., Chromatography) F->G H H G->H Characterization

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative_Addition + R-X Pd(II)_Complex R-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation + R'-M Pd(II)_Intermediate R-Pd(II)-R'(L2) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion and Recommendations

The choice between 3-iodo- and 3-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine for cross-coupling reactions is a classic trade-off between reactivity and cost/availability. The experimental evidence from analogous systems strongly supports the superior reactivity of the 3-iodo derivative, which often translates to higher yields, shorter reaction times, and the ability to use milder conditions.

  • For researchers prioritizing reaction efficiency, high yields, and mild conditions , especially in late-stage functionalization or with sensitive substrates, This compound is the recommended choice.

  • When cost and the availability of starting materials are the primary considerations , 3-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine represents a viable and effective alternative. However, researchers should be prepared to employ more forcing reaction conditions, such as higher temperatures, longer reaction times, and potentially higher catalyst loadings with more sophisticated ligands to achieve comparable results.

This guide serves as a valuable resource for making an informed decision in the design and execution of synthetic routes toward novel 5-methoxy-7-azaindole derivatives, empowering researchers to optimize their synthetic strategies for success.

References

Unveiling the Kinase Inhibition Profile of 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of kinase inhibitor development, the 7-azaindole scaffold, chemically known as 1H-pyrrolo[2,3-b]pyridine, has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors. This guide provides a comparative analysis of the biological activity of a specific derivative, 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, and its closely related analogs against other well-established kinase inhibitors. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of purine and has demonstrated remarkable versatility in targeting a wide range of protein kinases. Its ability to form critical hydrogen bond interactions with the kinase hinge region makes it an ideal starting point for the design of potent inhibitors. Modifications at various positions of the pyrrolo[2,3-b]pyridine ring system have led to the discovery of inhibitors with high affinity and selectivity for diverse kinase targets, including Fibroblast Growth Factor Receptors (FGFRs) and Glycogen Synthase Kinase 3β (GSK-3β).

Comparative Analysis of Kinase Inhibition

While specific inhibitory data for this compound against a broad kinase panel is not extensively documented in publicly available literature, the biological activity of closely related 1H-pyrrolo[2,3-b]pyridine derivatives provides significant insights into its potential. This section compares the inhibitory potency of these derivatives with established kinase inhibitors such as Pexidartinib, Vemurafenib, and Capivasertib.

Table 1: Comparative IC50 Values of 1H-Pyrrolo[2,3-b]pyridine Derivatives and Other Kinase Inhibitors
Compound/InhibitorTarget Kinase(s)IC50 (nM)Reference
Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative)FGFR17[1][2]
FGFR29[1][2]
FGFR325[1][2]
FGFR4712[1][2]
Compound S01 (1H-pyrrolo[2,3-b]pyridine derivative)GSK-3β0.35 ± 0.06[3][4]
Pexidartinib CSF-1R17[5][6]
c-KIT12[5][6]
FLT3-ITD9[6]
Vemurafenib BRAF (V600E)-[7][8]
Capivasertib AKT1, AKT2, AKT3-[9][10][11][12][13]

Note: IC50 values for Vemurafenib and Capivasertib are often presented in the context of cellular assays rather than direct enzymatic inhibition, hence specific nM values are not listed.

Key Signaling Pathways Targeted by 1H-Pyrrolo[2,3-b]pyridine Derivatives

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold allows it to target distinct and critical signaling pathways implicated in cancer and other diseases.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR binds GRB2 GRB2 FGFR->GRB2 PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivatives Inhibitor->FGFR inhibits

FGFR Signaling Pathway Inhibition

GSK3B_Signaling_Pathway cluster_destruction_complex Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Frizzled->LRP5_6 Dishevelled Dishevelled LRP5_6->Dishevelled Axin Axin Dishevelled->Axin inhibits APC APC GSK3B GSK-3β Beta_Catenin β-catenin GSK3B->Beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates to nucleus and binds Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivatives Inhibitor->GSK3B inhibits Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound start->prepare_reagents reaction_setup Set up Reaction Mixture: - Add kinase, substrate, and  test compound to well prepare_reagents->reaction_setup initiate_reaction Initiate Reaction: - Add ATP to start phosphorylation reaction_setup->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction: - Add stop solution (e.g., EDTA) incubation->stop_reaction detection Detection of Phosphorylation: (e.g., Antibody-based, Radioactivity) stop_reaction->detection data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 value detection->data_analysis end End data_analysis->end

References

Substituted 1H-Pyrrolo[2,3-b]pyridines: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the burgeoning class of anticancer agents based on the 1H-pyrrolo[2,3-b]pyridine scaffold. This report synthesizes recent findings on their efficacy, mechanisms of action, and structure-activity relationships, providing a comparative framework for future development.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel anticancer therapeutics. Its unique structural and electronic properties allow for diverse substitutions, leading to compounds with potent and selective inhibitory activity against various cancer-related targets. This guide provides a comparative analysis of recently developed substituted 1H-pyrrolo[2,3-b]pyridine derivatives, focusing on their anticancer performance, underlying mechanisms, and the experimental protocols used for their evaluation.

Comparative Anticancer Activity

The anticancer efficacy of substituted 1H-pyrrolo[2,3-b]pyridines is highly dependent on the nature and position of their substituents. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative compounds against a panel of human cancer cell lines, showcasing the structure-activity relationships (SAR) that govern their potency.

Table 1: Anticancer Activity of 3-Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives as MELK Inhibitors

CompoundSubstitution at Position 3A549 (Lung Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
16h See original paper for structure0.1090.1820.245

Data sourced from a study on 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK).[1]

Table 2: Anticancer Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors

CompoundModificationsFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)4T1 (Breast Cancer) Proliferation IC50 (µM)
1 Parent Compound1900---
4h Optimized Derivative7925-

Data from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[2][3][4]

Table 3: Anticancer Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives as TNIK Inhibitors

Compound SeriesTargetpIC50 RangeCancer Type
31 Derivatives TNIK7.37 - 9.92Colorectal Cancer

Quantitative Structure-Activity Relationship (QSAR) studies on a series of 1H-pyrrolo[2,3-b]pyridine derivatives as Traf2 and Nck-interacting kinase (TNIK) inhibitors.[5][6]

Table 4: Anticancer Activity of a 1H-pyrrolo[2,3-b]pyridine Derivative as a CDK8 Inhibitor

CompoundTargetKinase Activity IC50 (nM)Cancer Type
22 CDK848.6Colorectal Cancer

Discovery of a novel 1H-pyrrolo[2,3-b]pyridine derivative as a potent type II Cyclin-Dependent Kinase 8 (CDK8) inhibitor.[7]

Mechanisms of Action and Signaling Pathways

Substituted 1H-pyrrolo[2,3-b]pyridines exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and migration. The specific pathway targeted is determined by the substitution pattern on the core scaffold.

One prominent mechanism involves the inhibition of Fibroblast Growth Factor Receptors (FGFRs) . Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[2][4] As illustrated below, inhibition of FGFR blocks downstream signaling cascades, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cancer cell growth and survival.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative (e.g., 4h) Inhibitor->FGFR

Caption: FGFR Signaling Pathway Inhibition.

Another critical target for these compounds is Cyclin-Dependent Kinase 8 (CDK8) , a key regulator of transcription in colorectal cancer. Inhibition of CDK8 by substituted 1H-pyrrolo[2,3-b]pyridines can lead to the downregulation of the WNT/β-catenin signaling pathway, which is aberrantly activated in many colorectal cancers.[7] This results in cell cycle arrest and apoptosis.

WNT_Signaling_Pathway WNT WNT Frizzled Frizzled Receptor WNT->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled APC_Axin APC/Axin Complex Dishevelled->APC_Axin inhibition GSK3b GSK3β beta_catenin β-catenin APC_Axin->beta_catenin degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression CDK8_Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative (e.g., 22) CDK8 CDK8 CDK8_Inhibitor->CDK8 CDK8->beta_catenin activates Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_results Data Analysis Synthesis Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives Cell_Culture Cancer Cell Lines Kinase_Assay Kinase Inhibition Assay Synthesis->Kinase_Assay MTT_Assay Cell Proliferation Assay (MTT) Cell_Culture->MTT_Assay Flow_Cytometry Cell Cycle & Apoptosis Analysis Cell_Culture->Flow_Cytometry IC50 IC50 Determination MTT_Assay->IC50 Mechanism Mechanism of Action Elucidation Flow_Cytometry->Mechanism Kinase_Assay->IC50

References

A Comparative Guide to the Cross-Reactivity Profiling of 1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive cross-reactivity data for the specific subclass of 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives are not extensively available in the public domain. This guide provides a comparative framework for evaluating the kinase selectivity of the broader class of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives, utilizing publicly accessible data as illustrative examples. The methodologies and principles described herein are applicable for the profiling of novel compounds within this chemical series.

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form key hydrogen bonds with the kinase hinge region makes it a potent pharmacophore. However, the conserved nature of the ATP-binding site across the human kinome necessitates a thorough evaluation of the cross-reactivity of any new inhibitor based on this scaffold. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. This guide outlines the experimental approaches to profile the selectivity of these compounds and presents available data for representative molecules.

Comparative Kinase Selectivity of Representative 1H-pyrrolo[2,3-b]pyridine Derivatives

The following tables summarize the inhibitory activities of several published 1H-pyrrolo[2,3-b]pyridine and related pyrrolopyrimidine derivatives against a panel of kinases. This data, while not exhaustive, provides a snapshot of the selectivity profiles that can be achieved with this scaffold.

Table 1: Inhibitory Activity of a 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h) against Fibroblast Growth Factor Receptors (FGFRs)

Kinase TargetIC50 (nM)Reference Compound
FGFR17Compound 4h
FGFR29Compound 4h
FGFR325Compound 4h
FGFR4712Compound 4h
Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[1][2]

Table 2: Kinase Selectivity Profile of a 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 22) against Cyclin-Dependent Kinases (CDKs)

Kinase TargetIC50 (nM)% Inhibition @ 1µMReference Compound
CDK848.669%Compound 22
CDK7205.6>50%Compound 22
Data from a study identifying a potent Type II CDK8 inhibitor with the 1H-pyrrolo[2,3-b]pyridine core.[3][4]

Table 3: Selectivity of a 1H-pyrrolo[2,3-b]pyridine-based ATM Inhibitor (Compound 25a) against PIKK Family Kinases

Kinase TargetIC50 (nM)Fold Selectivity vs. ATMReference Compound
ATM2.1-Compound 25a
ATR>1500>714Compound 25a
DNA-PK>1500>714Compound 25a
mTOR>1500>714Compound 25a
This data highlights the high selectivity of an optimized 1H-pyrrolo[2,3-b]pyridine derivative for ATM kinase.[5][6]

Experimental Protocols for Kinase Cross-Reactivity Profiling

A multi-faceted approach is essential for a thorough assessment of an inhibitor's selectivity. This typically involves in vitro biochemical assays against a broad panel of kinases, followed by target engagement confirmation in a cellular context.

1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal method applicable to virtually any kinase.

Materials:

  • Test compound (e.g., a this compound derivative)

  • Purified recombinant kinases (a broad panel)

  • Specific peptide or protein substrates for each kinase

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration is typically at or near the Kₘ for each kinase.

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[7][8][9]

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.[7][8][9]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Materials:

  • Cultured cells

  • Test compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer

  • Antibodies for the target protein (for Western blot) or mass spectrometer

  • Thermal cycler

  • Western blot or mass spectrometry equipment

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble target protein against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Workflows and Signaling Pathways

Experimental Workflow for Kinase Profiling

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel kinase inhibitor.

G cluster_0 Initial Screening cluster_1 Selectivity Profiling cluster_2 Cellular Validation Compound_Synthesis Synthesis of 3-Iodo-5-methoxy-1H- pyrrolo[2,3-b]pyridine Derivative Primary_Assay Primary Kinase Assay (e.g., at 1µM) Compound_Synthesis->Primary_Assay Hit_Identification Hit Identification (>50% inhibition) Primary_Assay->Hit_Identification Dose_Response IC50 Determination (Dose-Response Curve) Hit_Identification->Dose_Response Kinome_Scan Broad Kinome Panel (e.g., >400 kinases) Dose_Response->Kinome_Scan Selectivity_Analysis Selectivity Analysis (S-Score, Gini Coefficient) Kinome_Scan->Selectivity_Analysis Target_Engagement Cellular Target Engagement (e.g., CETSA) Selectivity_Analysis->Target_Engagement Cellular_Assays Downstream Signaling Assays (e.g., Western Blot) Target_Engagement->Cellular_Assays Off-Target_Validation Off-Target Phenotypic Assays Cellular_Assays->Off-Target_Validation

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

Signaling Pathways of Potential Off-Targets

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been reported to inhibit various kinases. Understanding the signaling pathways of potential on- and off-targets is crucial for interpreting the biological effects of these compounds.

Fibroblast Growth Factor Receptor (FGFR) Signaling

Aberrant FGFR signaling is implicated in various cancers. Inhibition of this pathway can block cell proliferation, survival, and angiogenesis.[7][10][11][12]

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K Nucleus Nucleus PLCg->Nucleus Ca2+ Signaling SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT AKT->Nucleus Gene Expression (Survival) MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Gene Expression (Proliferation, Survival)

Caption: Simplified FGFR signaling pathway.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Signaling

VEGFR2 is a key mediator of angiogenesis, and its inhibition is a common strategy in cancer therapy.[8][13][14][15][16]

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src RAF RAF PLCg->RAF AKT AKT PI3K->AKT Cell_Response Cellular Response (Proliferation, Migration, Survival) Src->Cell_Response eNOS eNOS AKT->eNOS AKT->Cell_Response MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: Key VEGFR2 signaling cascades.

SRC Family Kinase (SFK) Signaling

SFKs are non-receptor tyrosine kinases that play crucial roles in various signaling pathways, including those regulating cell growth, adhesion, and migration.[17][18]

SFK_Signaling Receptor Growth Factor Receptors, Integrins, GPCRs SFK Src Family Kinases (e.g., SRC, LYN, FYN) Receptor->SFK Activates STAT3 STAT3 SFK->STAT3 PI3K PI3K SFK->PI3K RAS RAS SFK->RAS Cell_Response Cellular Response (Proliferation, Adhesion, Migration) STAT3->Cell_Response AKT AKT PI3K->AKT MAPK MAPK Pathway RAS->MAPK AKT->Cell_Response MAPK->Cell_Response

Caption: Overview of SRC Family Kinase signaling.

References

Shifting Selectivity: A Comparative Guide to the Structure-Activity Relationship of 5-Methoxy Substituted 7-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core and interact with a multitude of biological targets, particularly protein kinases.[1][2] Modifications to this core structure can profoundly influence biological activity and selectivity. This guide provides a comparative analysis of 5-methoxy substituted 7-azaindole derivatives, focusing on how the seemingly subtle inclusion of a methoxy group at the 5-position can dictate target selectivity, shifting activity between different kinase families. We present quantitative data, detailed experimental protocols, and visualizations to illustrate these structure-activity relationships (SAR).

The 5-Position Substitution: A Molecular Switch for Kinase Selectivity

A key determinant in the SAR of 3,5-disubstituted 7-azaindoles is the nature of the substituent at the 5-position. Research into a series of 3,5-diaryl-7-azaindoles has revealed that substitution at this position acts as a molecular switch. Specifically, the presence of a hydroxyl group leads to potent inhibition of c-Raf kinase, while replacing it with a methoxy group directs the inhibitory activity towards Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1]

This shift in selectivity is critical in drug development, as c-Raf and DYRK1A are implicated in different signaling pathways and disease pathologies. The c-Raf kinase is a key component of the MAPK/ERK signaling pathway, which is often dysregulated in cancer. DYRK1A, on the other hand, is involved in neurodevelopment and has been linked to pathologies such as Down syndrome and Alzheimer's disease.[2]

Quantitative Comparison: 5-Methoxy vs. 5-Hydroxy Analogs as DYRK1A Inhibitors

The impact of the 5-methoxy group on DYRK1A inhibition is quantitatively significant. A study on 3,5-diaryl-7-azaindoles demonstrated that derivatives with hydroxyl groups on the aryl moieties exhibit high-potency inhibition of DYRK1A, with Ki values in the low nanomolar range. In stark contrast, their 5-methoxy counterparts were found to be up to 100 times less active.[3][4][5] This highlights the critical role of the hydrogen-bonding potential of the 5-hydroxyl group for potent DYRK1A inhibition in this particular scaffold.

Below is a summary of the in vitro inhibitory activity of representative 3,5-diaryl-7-azaindole analogs against DYRK1A, illustrating the dramatic difference in potency between the 5-hydroxy and 5-methoxy substituted compounds.

Compound ID3-Aryl Substituent5-Aryl SubstituentDYRK1A Ki (nM)Reference
2c 4-hydroxyphenyl4-hydroxyphenyl3[3]
2d (methoxy analog of 2c) 4-methoxyphenyl4-methoxyphenyl300[3]
2j 3,4-dihydroxyphenyl3,4-dihydroxyphenyl1[3]
2k (methoxy analog of 2j) 3,4-dimethoxyphenyl3,4-dimethoxyphenyl>100[3]

This data clearly demonstrates that for this class of compounds, the 5-methoxy substitution significantly diminishes DYRK1A inhibitory activity compared to the analogous 5-hydroxy substitution.

Experimental Protocols

To ensure the reproducibility and validity of the data presented, detailed protocols for the key experiments are provided below.

In Vitro DYRK1A Kinase Inhibition Assay

This protocol outlines a typical procedure for determining the in vitro inhibitory activity of compounds against DYRK1A.

Materials:

  • Recombinant human DYRK1A enzyme

  • DYRKtide peptide substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the test compound dilutions to the kinase reaction buffer.

  • Add the DYRK1A enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the DYRKtide peptide substrate and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ or Kᵢ values by fitting the data to a dose-response curve.

Cellular Antiproliferative (MTT) Assay

This protocol describes a common method for assessing the effect of compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the test compounds.

  • Incubate the cells for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the resulting solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.

  • Determine the IC₅₀ values by plotting the percentage of viability against the compound concentration.

Visualizing the Mechanism of Action

The following diagrams illustrate the targeted signaling pathway and a general workflow for the evaluation of these compounds.

DYRK1A_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Stress, Growth Factors) Upstream_Kinase Upstream Kinase Extracellular_Signal->Upstream_Kinase DYRK1A DYRK1A Upstream_Kinase->DYRK1A Activates Substrate Substrate Protein (e.g., Transcription Factors, Splicing Factors) DYRK1A->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Altered Cellular Response (e.g., Proliferation, Differentiation, Apoptosis) Phosphorylated_Substrate->Cellular_Response Inhibitor 5-Methoxy-7-Azaindole Inhibitor Inhibitor->DYRK1A

Caption: Simplified signaling pathway involving DYRK1A and its inhibition.

Experimental_Workflow Synthesis Compound Synthesis (5-Methoxy-7-Azaindole Derivatives) Purification Purification & Characterization Synthesis->Purification Biochemical_Assay In Vitro Kinase Assay (e.g., DYRK1A, c-Raf) Purification->Biochemical_Assay Cellular_Assay Cellular Assays (e.g., Antiproliferative MTT Assay) Purification->Cellular_Assay SAR_Analysis SAR Analysis & Lead Optimization Biochemical_Assay->SAR_Analysis Cellular_Assay->SAR_Analysis

Caption: General experimental workflow for SAR studies.

References

In Vitro Efficacy of 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine Analogs as Potent FGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of a series of novel 1H-pyrrolo[2,3-b]pyridine analogs, with a focus on their potential as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The core structure, 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, serves as a scaffold for derivatives that have demonstrated significant potential in preclinical studies. This document summarizes key experimental data, outlines detailed methodologies for the cited experiments, and presents visual representations of the relevant biological pathways and experimental workflows.

Introduction

Abnormal activation of the FGFR signaling pathway is a known driver in various malignancies, making it a compelling target for cancer therapy. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising core structure for the development of potent FGFR inhibitors. This guide focuses on a series of such derivatives, highlighting the structure-activity relationships and the in vitro performance of a particularly potent analog, compound 4h . While extensive in vitro data is available, in vivo efficacy studies for this specific series of compounds have not been reported in the primary literature.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of the lead compound 4h and its analogs against various FGFR isoforms and cancer cell lines.

Table 1: In Vitro Inhibitory Activity against FGFR Kinases
CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
4h 7925712
1 1900---

Data sourced from a comprehensive study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[1][2]

Table 2: In Vitro Anti-proliferative Activity
CompoundCell LineIC₅₀ (µM)
4h 4T1 (mouse breast cancer)0.85
4h MDA-MB-231 (human breast cancer)1.23
4h MCF-7 (human breast cancer)2.54

The anti-proliferative activity was assessed after 72 hours of continuous exposure to the compounds.[1][2]

Signaling Pathway

The 1H-pyrrolo[2,3-b]pyridine analogs exert their therapeutic effect by inhibiting the FGFR signaling cascade. Upon binding of a fibroblast growth factor (FGF) ligand, the FGFR undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, migration, and angiogenesis. The key pathways involved are the RAS-RAF-MEK-ERK, PI3K-AKT, and PLCγ pathways.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR GRB2 GRB2 FGFR->GRB2 PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation Angiogenesis Angiogenesis PKC->Angiogenesis Inhibitor 1H-pyrrolo[2,3-b]pyridine Analog (e.g., 4h) Inhibitor->FGFR

FGFR Signaling Pathway Inhibition

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

FGFR Kinase Inhibition Assay

The inhibitory activity of the compounds against FGFR1, 2, 3, and 4 was determined using a kinase activity assay. The assay measures the amount of ADP produced, which is correlated with kinase activity.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase Buffer, ATP, Substrate, and Test Compounds start->prepare_reagents add_reagents Add Kinase, Substrate/ATP Mix, and Test Compound to Plate prepare_reagents->add_reagents incubate_reaction Incubate at Room Temperature (e.g., 60 minutes) add_reagents->incubate_reaction stop_reaction Add ADP-Glo™ Reagent to Deplete Remaining ATP incubate_reaction->stop_reaction incubate_adp_glo Incubate at Room Temperature (e.g., 40 minutes) stop_reaction->incubate_adp_glo detect_signal Add Kinase Detection Reagent to Convert ADP to ATP and Generate Light incubate_adp_glo->detect_signal incubate_detection Incubate at Room Temperature (e.g., 30 minutes) detect_signal->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence analyze_data Calculate IC₅₀ Values read_luminescence->analyze_data end End analyze_data->end

FGFR Kinase Inhibition Assay Workflow

Protocol:

  • Recombinant FGFR1, FGFR2, FGFR3, and FGFR4 enzymes were used.

  • The compounds were serially diluted in DMSO and then added to the kinase reaction buffer.

  • The kinase reaction was initiated by adding ATP and a suitable substrate.

  • The reaction was allowed to proceed at room temperature for a specified time.

  • The reaction was stopped, and the amount of ADP produced was quantified using a commercial kit (e.g., ADP-Glo™ Kinase Assay).

  • Luminescence was measured, and the IC₅₀ values were calculated from the dose-response curves.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of the compounds on cancer cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cancer cells (4T1, MDA-MB-231, MCF-7) were seeded in 96-well plates and allowed to adhere overnight.

  • The cells were then treated with various concentrations of the test compounds for 72 hours.

  • After the incubation period, MTT solution was added to each well and incubated for 4 hours to allow the formation of formazan crystals.

  • The supernatant was removed, and DMSO was added to dissolve the formazan crystals.

  • The absorbance was measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • The percentage of cell viability was calculated relative to the untreated control, and IC₅₀ values were determined.

Cell Apoptosis Assay (Flow Cytometry)

The ability of compound 4h to induce apoptosis in 4T1 cells was assessed using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Protocol:

  • 4T1 cells were treated with different concentrations of compound 4h for 24 hours.

  • The cells were harvested, washed with PBS, and then resuspended in binding buffer.

  • Annexin V-FITC and PI were added to the cell suspension and incubated in the dark for 15 minutes.

  • The stained cells were then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Migration and Invasion Assays (Transwell Assay)

The effect of compound 4h on the migration and invasion of 4T1 cells was evaluated using a Transwell chamber assay.

Transwell_Assay_Workflow start Start prepare_cells Culture and Starve 4T1 Cells start->prepare_cells coat_inserts Coat Transwell Inserts with Matrigel (for Invasion Assay only) prepare_cells->coat_inserts seed_cells Seed Cells in Serum-Free Medium with Test Compound into Upper Chamber prepare_cells->seed_cells Migration Assay coat_inserts->seed_cells add_chemoattractant Add Medium with Chemoattractant (e.g., FBS) to Lower Chamber seed_cells->add_chemoattractant incubate Incubate for a Defined Period (e.g., 24 hours) add_chemoattractant->incubate remove_non_migrated Remove Non-migrated/Non-invaded Cells from the Upper Surface incubate->remove_non_migrated fix_and_stain Fix and Stain Migrated/Invaded Cells on the Lower Surface remove_non_migrated->fix_and_stain image_and_quantify Image and Count Stained Cells fix_and_stain->image_and_quantify analyze_data Analyze and Compare with Control image_and_quantify->analyze_data end End analyze_data->end

Transwell Migration/Invasion Assay Workflow

Protocol:

  • For the invasion assay, the upper chamber of the Transwell insert was coated with Matrigel. For the migration assay, no coating was used.

  • 4T1 cells, pre-treated with compound 4h , were seeded into the upper chamber in serum-free medium.

  • The lower chamber was filled with medium containing a chemoattractant (e.g., fetal bovine serum).

  • After incubation for a specified time, non-migrated/invaded cells on the upper surface of the membrane were removed.

  • Cells that had migrated/invaded to the lower surface were fixed and stained (e.g., with crystal violet).

  • The number of stained cells was counted under a microscope to quantify cell migration/invasion.

Conclusion and Future Directions

The this compound analog, compound 4h , demonstrates potent in vitro activity as an inhibitor of FGFR kinases. It effectively suppresses the proliferation of breast cancer cell lines, induces apoptosis, and inhibits cell migration and invasion. These promising in vitro results establish compound 4h as a strong candidate for further development.

The logical next step in the evaluation of this and other promising analogs would be to assess their in vivo efficacy and pharmacokinetic properties in relevant animal models. Xenograft studies in mice bearing tumors with aberrant FGFR signaling would be critical to determine if the potent in vitro activity translates into in vivo anti-tumor effects. Such studies would provide essential data on the compound's bioavailability, tolerability, and overall therapeutic potential, paving the way for potential clinical investigation.

References

A Comparative Guide to the Mass Spectrometry Analysis of 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic routes for the functionalization of the 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine core, with a focus on the mass spectrometric characterization of the resulting products. We will explore traditional cross-coupling reactions and compare them with an alternative direct C-H arylation approach.

Introduction

This compound is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors. The functionalization of this core, primarily at the C3 position, is crucial for developing novel therapeutic agents. Mass spectrometry is an indispensable tool for reaction monitoring and product characterization in these synthetic endeavors. This guide will compare the expected mass spectrometry outcomes for several common synthetic strategies.

Comparison of Synthetic Methodologies and Expected Mass Spectrometry Data

The functionalization of the 5-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold can be achieved through various methods. The most common approach involves the use of the pre-functionalized 3-iodo derivative in palladium-catalyzed cross-coupling reactions. An alternative strategy is the direct C-H activation and arylation of the parent 5-methoxy-1H-pyrrolo[2,3-b]pyridine. Below is a comparison of these methods with a focus on the expected mass-to-charge ratio (m/z) of the products, which is a critical parameter in mass spectrometry analysis.

Reaction TypeStarting MaterialCoupling PartnerProductExpected Exact Mass (M)Expected [M+H]⁺ (m/z)
Suzuki Coupling This compoundPhenylboronic acid3-Phenyl-5-methoxy-1H-pyrrolo[2,3-b]pyridine224.09496225.10279
Buchwald-Hartwig Amination This compoundAnilineN-Phenyl-5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine239.10586240.11369
Sonogashira Coupling This compoundPhenylacetylene3-(Phenylethynyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine248.09496249.10279
Direct C-H Arylation 5-Methoxy-1H-pyrrolo[2,3-b]pyridineIodobenzene3-Phenyl-5-methoxy-1H-pyrrolo[2,3-b]pyridine224.09496225.10279

Note: The expected exact masses and [M+H]⁺ values are calculated based on the most abundant isotopes and are what would be observed in high-resolution mass spectrometry (HRMS).

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and subsequent analysis of the target compounds. Below are representative protocols for the discussed reactions.

Protocol 1: Suzuki Coupling
  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Solvent and Degassing: Add a degassed solvent mixture, typically dioxane/water (4:1). The mixture is then further degassed by bubbling with argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

  • Analysis: The purified product is analyzed by mass spectrometry to confirm the expected molecular weight.

Protocol 2: Buchwald-Hartwig Amination
  • Reaction Setup: To a dried Schlenk tube, add this compound (1.0 eq.), aniline (1.2 eq.), and a strong base like sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Catalyst and Ligand: Add a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq.) and a suitable phosphine ligand, for instance, Xantphos (0.04 eq.).

  • Solvent: Add anhydrous and degassed toluene.

  • Reaction: Heat the mixture under an inert atmosphere at 90-110 °C until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • Work-up: Cool the reaction mixture, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. The combined organic extracts are washed, dried, and concentrated.

  • Purification: The residue is purified by column chromatography.

  • Analysis: The final product's identity is confirmed by mass spectrometry.

Protocol 3: Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq.) and phenylacetylene (1.5 eq.) in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Catalyst and Base: Add a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 eq.), a copper(I) co-catalyst such as CuI (0.06 eq.), and a base, typically triethylamine (Et₃N, 2.5 eq.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, filter the reaction mixture to remove the ammonium salt, and concentrate the filtrate. The residue is then taken up in an organic solvent and washed with water.

  • Purification: The crude product is purified by column chromatography.

  • Analysis: Mass spectrometry is used to verify the molecular weight of the purified product.

Protocol 4: Direct C-H Arylation (Alternative Method)
  • Reaction Setup: In a pressure tube, combine 5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), iodobenzene (1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst: Add a palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 0.1 eq.).

  • Solvent and Additive: Add a high-boiling point solvent like dimethylacetamide (DMA) and a directing group or additive if necessary to control regioselectivity.

  • Reaction: Seal the tube and heat the reaction mixture to 120-150 °C. Monitor the formation of the product by LC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. The organic phase is washed, dried, and concentrated.

  • Purification: The product is purified by column chromatography.

  • Analysis: The mass of the arylated product is confirmed by mass spectrometry.

Visualizing Reaction Pathways and Workflows

To better understand the relationships between the different synthetic strategies and the general laboratory procedures, the following diagrams are provided.

Synthetic Pathways for Functionalized 5-methoxy-1H-pyrrolo[2,3-b]pyridines Start 5-methoxy-1H-pyrrolo[2,3-b]pyridine Iodo This compound Start->Iodo Iodination CH_Arylation Direct C-H Arylation (with Iodobenzene) Start->CH_Arylation Alternative Route Suzuki Suzuki Coupling (with Phenylboronic Acid) Iodo->Suzuki Buchwald Buchwald-Hartwig (with Aniline) Iodo->Buchwald Sonogashira Sonogashira Coupling (with Phenylacetylene) Iodo->Sonogashira Product_Aryl 3-Phenyl-5-methoxy- 1H-pyrrolo[2,3-b]pyridine Suzuki->Product_Aryl Product_Amino 3-Anilino-5-methoxy- 1H-pyrrolo[2,3-b]pyridine Buchwald->Product_Amino Product_Alkynyl 3-(Phenylethynyl)-5-methoxy- 1H-pyrrolo[2,3-b]pyridine Sonogashira->Product_Alkynyl CH_Arylation->Product_Aryl

Caption: Synthetic routes to functionalized 5-methoxy-1H-pyrrolo[2,3-b]pyridines.

General Experimental Workflow for Cross-Coupling Reactions Setup 1. Reaction Setup (Reagents, Solvent) Catalyst 2. Catalyst & Ligand Addition Setup->Catalyst Degas 3. Degassing (Inert Atmosphere) Catalyst->Degas Reaction 4. Reaction (Heating & Monitoring) Degas->Reaction Workup 5. Work-up (Quenching & Extraction) Reaction->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Analysis (Mass Spectrometry, NMR) Purify->Analyze

Caption: A generalized workflow for a typical cross-coupling experiment.

Conclusion

The choice of synthetic strategy for the functionalization of this compound depends on the desired final product and the available starting materials. While traditional cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira provide reliable and versatile methods for introducing a wide range of substituents, direct C-H arylation presents a more atom-economical alternative by avoiding the pre-functionalization step of iodination.

Regardless of the chosen method, mass spectrometry remains a cornerstone for the analysis of the reaction products. By predicting the expected m/z values, researchers can efficiently monitor their reactions, identify products, and confirm the success of their synthetic transformations. The protocols and comparative data presented in this guide are intended to aid researchers in the planning and execution of their synthetic and analytical work with this important class of heterocyclic compounds.

Comparing the efficacy of different palladium catalysts for coupling with 3-iodo-7-azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 7-azaindole scaffold is a critical endeavor in medicinal chemistry, as this heterocyclic motif is a core component of numerous pharmacologically active compounds. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic organic chemistry, offering a powerful toolkit for the formation of carbon-carbon and carbon-nitrogen bonds.[1] The choice of the palladium catalyst system is paramount to the success of these transformations, directly impacting reaction efficiency, substrate scope, and overall yield. This guide provides a comparative analysis of various palladium catalysts for coupling reactions with 3-iodo-7-azaindoles, supported by experimental data to aid in catalyst selection and reaction optimization.

Comparative Efficacy of Palladium Catalysts

The efficacy of a palladium catalyst is profoundly influenced by the nature of its supporting ligand and the specific type of cross-coupling reaction being performed. Below is a summary of the performance of different palladium catalyst systems in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions with 3-iodo-7-azaindole derivatives.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 3-Iodo-7-Azaindoles
Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)Reference
Pd(PPh₃)₄-VariousVariousRT - 1101 - 24Arylboronic acids83 (mono-coupling)[2]
Pd₂(dba)₃P(t-Bu)₃VariousVariousRT-Arylboronic acidsVery Good[3]
Pd(OAc)₂PCy₃VariousVariousRT-Arylboronic acidsVery Good[3]
Pd(dppf)Cl₂-VariousVarious--Heteroaryl boronic acidsHigh[4]

Note: The data presented is compiled from different sources with varying reaction conditions and substrates. This information should be used as a qualitative guide.

Table 2: Comparison of Palladium Catalysts for Sonogashira Coupling of 3-Iodo-7-Azaindoles
Catalyst PrecursorCo-catalystBaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)Reference
Pd(PPh₃)₄CuIVariousVariousRT - 80-Terminal alkynesGood to 87[5]
PdCl₂(PPh₃)₂CuIEt₃NVarious-0.17Terminal alkynesGood[6]
Pd/CPPh₃, CuIVariousWater--Terminal alkynesGood[3]
Table 3: Comparison of Palladium Catalysts for Heck Coupling of 3-Iodo-7-Azaindoles
Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)Reference
Pd(OAc)₂-K₂CO₃DMF120-Allyl acetateGood[7]
Pd(PPh₃)₄-Cy₂NMePyridineMW-Imines/enaminesGood[7]
Table 4: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Halo-7-Azaindoles
Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)Reference
Pd₂(dba)₃XantphosCs₂CO₃Dioxane-3 - 6Amides, Amines85 (conversion)[8]
Pd(OAc)₂XantphosCs₂CO₃Dioxane--Amides, AminesGood[8]
RuPhos Pd G2RuPhos----N-benzylmethylamine33[9]
Pd(OAc)₂X-PhosKOt-BuToluene1000.17Various AminesGood to Excellent[1]

Experimental Workflow and Protocols

The successful execution of palladium-catalyzed cross-coupling reactions hinges on meticulous experimental technique and an inert atmosphere to protect the catalyst.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dry Glassware under Vacuum/Heat inert Backfill with Inert Gas (Ar/N2) start->inert reagents Add 3-Iodo-7-Azaindole, Coupling Partner, Base inert->reagents catalyst Add Palladium Precursor and Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent heat Heat to Desired Temperature solvent->heat stir Stir for Specified Time heat->stir monitor Monitor Reaction Progress (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the 3-iodo-7-azaindole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: The palladium precursor (e.g., Pd(PPh₃)₄, 0.05-0.10 equiv.) and any additional ligand are added under the inert atmosphere.

  • Solvent Addition: Anhydrous solvent (e.g., dioxane, toluene, or DMF) is added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred for the required time, while monitoring the progress by TLC or LC-MS.[3]

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]

General Experimental Protocol for Sonogashira Coupling
  • Reaction Setup: In a dried reaction vessel, the 3-iodo-7-azaindole (1.0 equiv.), copper(I) iodide (CuI, 0.01-0.05 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.) are combined.[5]

  • Inert Atmosphere: The vessel is subjected to three cycles of evacuation and backfilling with an inert gas.

  • Reagent Addition: Anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine) are added, followed by the terminal alkyne (1.1-1.5 equiv.).[10]

  • Reaction: The mixture is stirred at room temperature or heated as required, with reaction progress monitored by TLC or LC-MS.

  • Work-up: The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed with aqueous ammonium chloride and brine.

  • Purification: The organic layer is dried, concentrated, and the product is purified by column chromatography.

Signaling Pathways in Catalysis

The catalytic cycle of palladium-catalyzed cross-coupling reactions is a well-established mechanistic pathway that is fundamental to understanding and optimizing these transformations.

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R-Pd(II)L-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product reagents1 R-X reagents1->oxidative_addition reagents2 R'-M reagents2->transmetalation

Caption: The catalytic cycle of a palladium-catalyzed cross-coupling reaction.

The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide (3-iodo-7-azaindole). This is followed by transmetalation with the coupling partner (e.g., an organoboron reagent in Suzuki coupling or a copper acetylide in Sonogashira coupling). The final step is reductive elimination, which forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the active Pd(0) catalyst. The choice of ligands is critical as they modulate the electron density and steric environment of the palladium center, thereby influencing the rates of these elementary steps.[1] Bulky, electron-rich phosphine ligands have been shown to be particularly effective.[1]

References

Comparative Docking Studies of 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives with Target Kinases: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the docking studies of 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives and related compounds with various protein kinases. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this scaffold as kinase inhibitors.

Data Presentation

The following tables summarize the biological activity and representative docking scores of 1H-pyrrolo[2,3-b]pyridine derivatives against several target kinases. While specific docking data for this compound derivatives is not extensively available in the public domain, the data for structurally related compounds provide valuable insights into their potential interactions and inhibitory activities.

Table 1: Biological Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Target Kinases

Compound IDTarget KinaseIC50 (nM)[1]
3h FGFR154
FGFR266
FGFR3320
FGFR4>3000
4a FGFR183
FGFR293
FGFR3421
FGFR4>3000
4h FGFR17
FGFR29
FGFR325
FGFR4712
4l FGFR1266
FGFR2259
FGFR3634
FGFR4>3000
AZD-4547 (Reference) FGFR10.8
FGFR21
FGFR32
FGFR447

Table 2: Representative Docking Score of a Related Pyrrolopyridine Derivative

Compound IDTargetDocking Score (kcal/mol)[2]
10t Tubulin (PDB: 5LYJ)-12.4[2]

Note: A more negative docking score generally indicates a more favorable binding interaction.

Experimental Protocols

The following sections detail the typical methodologies employed in the docking studies of 1H-pyrrolo[2,3-b]pyridine derivatives against target kinases.

Molecular Docking Protocol

A representative molecular docking workflow involves the following steps:

  • Protein Preparation: The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules and any existing ligands, adding hydrogen atoms, and assigning appropriate charges. For instance, in the docking studies of 1H-pyrrolo[2,3-b]pyridine derivatives with FGFR1, the crystal structure with PDB code 3C4F was utilized.[1] Similarly, for studies with Traf2 and Nck-interacting kinase (TNIK), the PDB code 2X7F was used.

  • Ligand Preparation: The 3D structures of the 1H-pyrrolo[2,3-b]pyridine derivatives are generated and optimized to their lowest energy conformation. This typically involves using computational chemistry software to assign proper atom types and charges.

  • Grid Generation: A binding site on the target protein is defined, usually centered on the active site where the natural ligand (e.g., ATP) binds. A grid box is generated around this site to define the search space for the docking algorithm.

  • Docking Simulation: A docking program, such as Surflex-Dock, is used to place the prepared ligands into the defined binding site of the protein in various conformations and orientations. The program then scores these poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding modes. This includes examining the docking score, binding energy, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the protein. For example, compound 4h, a potent FGFR inhibitor, was found to form two hydrogen bonds with the backbone carbonyl of E562 and the NH of A564 in the hinge region of FGFR1.[1] An essential π–π interaction was also observed between the 3,5-dimethoxyphenyl group of 4h and F489.[1]

Kinase Inhibition Assay

The inhibitory activity of the compounds against the target kinases is typically determined using in vitro kinase assays. These assays measure the ability of the compounds to inhibit the phosphorylation of a substrate by the kinase. The half-maximal inhibitory concentration (IC50) is then calculated, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizations

Molecular Docking Workflow

Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis protein_prep Protein Preparation (PDB structure) grid_gen Grid Generation (Define binding site) protein_prep->grid_gen ligand_prep Ligand Preparation (3D structure generation) docking Docking Simulation (Pose generation & scoring) ligand_prep->docking grid_gen->docking results Analysis of Results (Binding mode, interactions, score) docking->results

Caption: A generalized workflow for molecular docking studies.

FGFR Signaling Pathway and Inhibition

FGFR Signaling and Inhibition FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR

Caption: Inhibition of the FGFR signaling pathway.

References

Safety Operating Guide

Proper Disposal of 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, a halogenated heterocyclic compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE).[1] This compound is classified as acutely toxic if swallowed and may cause skin and eye irritation.[2][3]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact.[1][4]
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from splashes.[1]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of dust or vapors.[1]

In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand), place it in a sealed container, and treat it as hazardous waste. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1][5]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. As a halogenated organic compound and a pyridine derivative, it must be treated as hazardous waste.[1][5][6]

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

    • Crucially, this waste must be segregated as halogenated organic waste .[6][7] Do not mix it with non-halogenated organic waste streams to avoid higher disposal costs and ensure proper treatment.[5]

    • Keep this waste separate from incompatible materials such as strong oxidizing agents and acids.[1][4]

  • Waste Collection and Labeling:

    • Collect all waste in a designated, compatible, and properly sealed hazardous waste container.[1][4] Polyethylene containers are often suitable for halogenated solvent waste.[8]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5][7] Do not use abbreviations.[7]

    • Indicate all associated hazards on the label (e.g., Acutely Toxic, Irritant).[1]

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area.[1]

    • The storage area must be cool, dry, and well-ventilated.[4][7]

    • Ensure the container is stored in secondary containment to mitigate spills.[5]

  • Disposal Request:

    • When the waste container is nearly full, or if it is no longer being added to, arrange for its disposal through your institution's EHS department.[4][5]

    • Follow your institution's specific procedures for requesting a chemical waste collection.[4]

  • Ultimate Disposal Method:

    • The final disposal of halogenated organic waste is typically handled by a licensed chemical destruction facility.[9]

    • Common methods include controlled incineration at high temperatures.[6][10]

Quantitative Data Summary

Hazard ClassificationGHS CodeSignal Word
Acute toxicity, OralH302Warning
Skin irritationH315Warning
Eye irritationH319Warning
Respiratory irritationH335Warning

Data sourced from supplier Safety Data Sheets.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Generation of Waste (Pure compound, solutions, contaminated materials) B Is the waste contaminated with This compound? A->B C Segregate as HALOGENATED ORGANIC WASTE B->C Yes G Dispose as non-hazardous waste (Follow institutional guidelines) B->G No D Collect in a designated, labeled, and sealed container C->D E Store in a secure satellite accumulation area D->E F Request disposal through Environmental Health & Safety (EHS) E->F

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 913983-33-2). Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

Based on available data for this compound and structurally similar compounds, this chemical should be handled as a hazardous substance.

Hazard ClassificationGHS Hazard StatementPictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)Warning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning

Data derived from supplier information for the specified compound and a closely related analogue, 3-Iodo-5-methyl-1h-pyrrolo[2,3-b]pyridine.[1][2]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and solid particulates causing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact that can cause irritation.[2]
Body Protection Laboratory coatProtects against skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodMinimizes the risk of inhaling dust particles that may cause respiratory irritation.[2]
Operational Plan: Handling and Storage

Engineering Controls:

  • All handling of this compound should be conducted in a certified chemical fume hood to control exposure to dust and vapors.[2]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer:

    • Handle as a solid. Avoid generating dust.

    • Use a spatula for transfers.

    • Close the container tightly immediately after use.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from oxidizing agents, heat, sparks, and open flames.[2]

Emergency Procedures
Emergency SituationFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[2]
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[3][4][5]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Spill For a small spill of the solid material, carefully sweep it up to avoid creating dust and place it in a designated, labeled hazardous waste container.[6][7][8][9][10] Clean the spill area with a wet cloth and then decontaminate. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

Waste Segregation and Collection:

  • Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Solid Waste." The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

  • Do Not Mix: Do not mix this waste with non-halogenated organic waste, acids, bases, or oxidizing agents.

Disposal Protocol:

  • All waste containing this compound must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh and Transfer Compound prep_hood->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area & Equipment handle_exp->cleanup_decon disp_collect Collect Waste in Labeled Halogenated Organic Solid Waste Container handle_exp->disp_collect Generate Waste cleanup_store Store Compound in Designated Area cleanup_decon->cleanup_store cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_store->cleanup_ppe end End cleanup_ppe->end Protocol Complete disp_ehs Arrange for Pickup by EHS or Licensed Waste Contractor disp_collect->disp_ehs disp_ehs->end Waste Removed start Start start->prep_ppe Begin Protocol

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.